molecular formula C15H15NO2 B3028612 5-Methyl-2-(p-tolylamino)benzoic acid CAS No. 24173-43-1

5-Methyl-2-(p-tolylamino)benzoic acid

Cat. No.: B3028612
CAS No.: 24173-43-1
M. Wt: 241.28 g/mol
InChI Key: JRRSLUSVHFALSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(p-tolylamino)benzoic acid (CAS 24173-43-1) is a substituted fenamic acid derivative with significant value in solid-state chemistry and materials science research. This compound has been identified as a key model system for investigating polymorphism, a phenomenon where a substance can exist in more than one crystal form. Recent studies have shown that double substitution on the aromatic rings of the fenamic acid core leads to highly polymorphic behavior, making this compound particularly useful for studying the effects of substitution patterns on crystal packing and form stability . Researchers employ this compound to explore conformational flexibility, intermolecular interactions, and the stability of various crystal forms using techniques such as differential scanning calorimetry (DSC) and Hirshfeld surface analysis . As a research chemical, it serves as an important intermediate in organic synthesis. It is a precursor in the development of various heterocyclic compounds, including acridone and quinazolinone derivatives, which are structures of interest in medicinal chemistry . The compound has a molecular formula of C15H15NO2 and a molecular weight of 241.29 g/mol . It typically appears as a white to orange to green powder or crystal and has a melting point of approximately 188°C to 192°C . This product is labeled with the signal word "Warning" and has the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Recommended storage is in a cool, dark place below 15°C, under an inert atmosphere, and protected from air and light . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(4-methylanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-3-6-12(7-4-10)16-14-8-5-11(2)9-13(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRSLUSVHFALSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24173-43-1
Record name 5-Methyl-2-(p-tolylamino)benzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 5-Methyl-2-(p-tolylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(p-tolylamino)benzoic acid, a derivative of anthranilic acid, represents a core structural motif in medicinal chemistry.[1] Its architecture, characterized by a diphenylamine backbone with strategically placed methyl and carboxylic acid functional groups, shares similarities with known pharmacologically active agents, such as the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid.[1][2] Understanding the precise molecular structure and physicochemical properties of this compound is paramount for its potential application in drug discovery and development, where structure-activity relationships (SAR) govern therapeutic efficacy and safety.[3]

This technical guide provides a comprehensive exploration of the molecular structure of 5-Methyl-2-(p-tolylamino)benzoic acid, detailing its synthesis, spectroscopic characterization, and the analytical methodologies crucial for its quality control in a research and development setting.[4][5]

Molecular Structure and Synthesis

The molecular formula of 5-Methyl-2-(p-tolylamino)benzoic acid is C15H15NO2, with a molecular weight of 241.29 g/mol .[6] The structure consists of a benzoic acid ring substituted with a methyl group at the 5-position and a p-tolylamino group at the 2-position.

  • Systematic Name (IUPAC): 5-methyl-2-(4-methylanilino)benzoic acid[7]

  • CAS Number: 24173-43-1[6]

The synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid and its analogs is typically achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[8][9][10] This reaction involves the coupling of an aryl halide with an amine. In this specific case, 2-chloro-5-methylbenzoic acid reacts with p-toluidine in the presence of a copper catalyst and a base.[11]

The mechanism of the Ullmann condensation is complex but generally involves the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the C-N bond and regenerate the catalyst.[9][10]

Caption: Generalized workflow for the synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid via Ullmann condensation.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of synthesized 5-Methyl-2-(p-tolylamino)benzoic acid.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.[12][13]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the methyl protons, the amine proton, and the carboxylic acid proton. The chemical shifts (δ) and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the carboxylic acid, the carbons attached to the nitrogen, and the methyl-substituted carbons are characteristic.

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH)~11-13 (broad singlet)~170-173
Amine (-NH-)~8-9 (singlet)-
Aromatic Protons~6.5-8.0 (multiplets)~110-150
Methyl Protons (-CH₃)~2.0-2.4 (singlets)~18-22

Note: Expected chemical shifts are approximate and can vary based on the solvent and instrument parameters.[12][14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[15][16][17] Key vibrational frequencies for 5-Methyl-2-(p-tolylamino)benzoic acid include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

  • N-H stretch (secondary amine): A sharp to medium band around 3300-3500 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹[15]

  • C-N stretch: In the region of 1250-1350 cm⁻¹

  • C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[12][18][19] In electron impact (EI) ionization, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight (241.29).[7][12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Analytical Methodologies for Quality Control

In a drug development setting, robust analytical methods are required to ensure the identity, purity, and stability of the active pharmaceutical ingredient (API).[4][5] High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.[4]

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol outlines a general procedure for assessing the purity of a synthesized batch of 5-Methyl-2-(p-tolylamino)benzoic acid.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Degas both mobile phases prior to use.

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of a reference standard of 5-Methyl-2-(p-tolylamino)benzoic acid and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard stock solution.

4. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

5. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Caption: A typical workflow for purity analysis of 5-Methyl-2-(p-tolylamino)benzoic acid by HPLC.

Conclusion

The structural elucidation of 5-Methyl-2-(p-tolylamino)benzoic acid is a critical step in its evaluation as a potential pharmaceutical agent. A combination of synthetic organic chemistry and advanced analytical techniques provides the necessary tools to confirm its molecular architecture and ensure its quality. The methodologies outlined in this guide serve as a foundational framework for researchers and drug development professionals working with this and similar small molecules. Further studies, including single-crystal X-ray diffraction, could provide even more detailed insights into its solid-state conformation and intermolecular interactions.

References

  • Benchchem. Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • Scribd. Mefenamic Acid: Synthesis and MOA | PDF | Nonsteroidal Anti Inflammatory Drug.
  • Wikipedia. Mefenamic acid.
  • Chromatography Online. Separation Science in Drug Development, Part 3: Analytical Development.
  • Benchchem. Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine.
  • Gpatindia. MEFENAMIC ACID Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses.
  • Agilent. Pharmaceutical Small Molecule Drug Characterization.
  • UPM Pharmaceuticals. Survey of Material Science and Characterization Techniques for Small Molecules – Part I.
  • Journal of Analytical & Bioanalytical Techniques. Advances in Analytical Techniques for Drug Discovery and Development.
  • ResearchGate. Experimental and theoretical study on benzoic acid derivatives.
  • MDPI. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
  • Sigma-Aldrich. Small Molecules Analysis & QC.
  • YouTube. Synthesis of Mefenamic acid in medicinal chemistry.
  • PubChemLite. 5-methyl-2-(p-tolylamino)benzoic acid (C15H15NO2).
  • Wikipedia. Ullmann condensation.
  • PubChem. Mefenamic Acid.
  • ResearchGate. Experimental UV spectra of benzoic acid derivatives.
  • NSF Public Access Repository. Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy.
  • ACS Publications. Conformational Flexibility and Substitution Pattern Lead to Polymorphism of Methyl-2- (phenylamino)benzoic acid Synthesis of MPA.
  • TCI Chemicals. 5-Methyl-2-(p-tolylamino)benzoic Acid.
  • SciSpace. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines.
  • UMass Amherst ScholarWorks. METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad.
  • CymitQuimica. 5-Methyl-2-(p-tolylamino)benzoic acid.
  • Sigma-Aldrich. 5-Methyl-2-(p-tolylamino)benzoic acid | 24173-43-1.
  • Organic Chemistry Portal. Ullmann Reaction.
  • TCI Chemicals. 5-Methyl-2-(p-tolylamino)benzoic Acid.
  • BLDpharm. 1240314-96-8|Methyl 5-methyl-2-(p-tolylamino)benzoate.
  • SpectraBase. Benzoic acid, 4-(5-methyl-2-thienylmethylenamino)-, ethyl ester.
  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)....
  • NIST WebBook. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester.
  • ChemicalBook. Benzoic acid(65-85-0) 1H NMR spectrum.
  • Key Organics. 5-Methyl-2-(p-tolylamino)benzoic Acid.
  • CrystEngComm. Double substitution leads to a highly polymorphic system in 5-methyl-2-m-tolylamino-benzoic acid.
  • Google Patents. CN105294583A - Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
  • PubMed. Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-methylaminophenyl)benzoxazole.
  • PrepChem.com. Synthesis of 2-(p-tolyl)benzoic acid.
  • ResearchGate. MS/MS spectra of BA, HA, and l-phenylalanine-ring-D5 in the negative ionization mode..
  • PubChem. 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid.
  • NIST WebBook. Benzoic acid, 2-(acetylamino)-, methyl ester.

Sources

A Guide to the Spectroscopic Analysis of 5-Methyl-2-(p-tolylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of 5-Methyl-2-(p-tolylamino)benzoic acid using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but the underlying scientific rationale for the experimental observations and their interpretation.

Introduction

5-Methyl-2-(p-tolylamino)benzoic acid is a derivative of anthranilic acid, a class of compounds known for their biological activities, including anti-inflammatory properties.[1][2][3] The precise characterization of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential as a pharmaceutical agent. Spectroscopic analysis provides an unambiguous confirmation of the compound's identity and purity. This guide will delve into the expected spectroscopic signatures of 5-Methyl-2-(p-tolylamino)benzoic acid and the logic behind their interpretation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of 5-Methyl-2-(p-tolylamino)benzoic acid in 0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is crucial as it can solubilize the compound and, importantly, allows for the observation of exchangeable protons (e.g., -COOH and -NH).[4][5]

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4] For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to one peak per unique carbon atom.

  • 2D NMR (Optional but Recommended): To aid in the definitive assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for 5-Methyl-2-(p-tolylamino)benzoic acid in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5-13.5broad singlet1H-COOH
~9.5singlet1H-NH-
~7.8doublet1HAr-H
~7.3doublet2HAr-H
~7.2doublet1HAr-H
~7.1doublet2HAr-H
~6.9singlet1HAr-H
2.3singlet3HAr-CH₃
2.2singlet3HAr-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected at a high chemical shift (~12.5-13.5 ppm) due to the acidic nature of the proton and its involvement in hydrogen bonding.

  • Amine Proton (-NH-): A singlet around 9.5 ppm is characteristic of the N-H proton in N-aryl anthranilic acids.[6]

  • Aromatic Protons (Ar-H): The aromatic region will display a series of doublets and a singlet corresponding to the protons on the two benzene rings. The specific splitting patterns (multiplicities) arise from the coupling between adjacent protons.

  • Methyl Protons (Ar-CH₃): Two distinct singlets are predicted for the two methyl groups, as they are in different chemical environments. Each singlet will integrate to three protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 5-Methyl-2-(p-tolylamino)benzoic acid in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~170-COOH
~145Ar-C
~140Ar-C
~138Ar-C
~135Ar-C
~130Ar-CH
~128Ar-CH
~125Ar-CH
~120Ar-C
~118Ar-CH
~115Ar-CH
~21-CH₃
~20-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is typically observed at a high chemical shift (~170 ppm).[4]

  • Aromatic Carbons (Ar-C and Ar-CH): The aromatic carbons will resonate in the region of approximately 110-150 ppm. Quaternary carbons (those without attached protons) will generally have weaker signals than protonated carbons.

  • Methyl Carbons (-CH₃): The two methyl carbons are expected to appear at a much lower chemical shift, typically around 20-21 ppm.

Fragmentation_Pathway M [M]⁺ m/z = 241 M_minus_OH [M - OH]⁺ m/z = 224 M->M_minus_OH -OH M_minus_COOH [M - COOH]⁺ m/z = 196 M->M_minus_COOH -COOH Tolyl_Fragment [C8H9N]⁺ m/z = 119 M->Tolyl_Fragment Tropylium [C7H7]⁺ m/z = 91 Tolyl_Fragment->Tropylium -HCN

Caption: A plausible fragmentation pathway for 5-Methyl-2-(p-tolylamino)benzoic acid in mass spectrometry.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of 5-Methyl-2-(p-tolylamino)benzoic acid. Each technique offers a unique piece of the structural puzzle, and together, they provide an unambiguous confirmation of the compound's identity. This guide has outlined the expected spectroscopic data and the rationale behind its interpretation, providing a solid framework for the analysis of this and similar molecules.

References

  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives.
  • SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino.
  • MDPI. (2023, September 8). Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics.
  • SciELO. (n.d.). Microwave-Promoted synthesis of novel N-Arylanthranilic acids.
  • ResearchGate. (n.d.). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives.
  • ResearchGate. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives.
  • ChemicalBook. (n.d.). Anthranilic acid(118-92-3) 13C NMR spectrum.
  • (n.d.).
  • (n.d.).
  • Chegg.com. (2018, November 13). Solved Fragmentation of Anthranilic acid based off of mass.
  • PubChemLite. (n.d.). 5-methyl-2-(p-tolylamino)benzoic acid (C15H15NO2).
  • John Wiley & Sons, Ltd. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28, 271-280.
  • ChemicalBook. (n.d.). N-Acetylanthranilic acid(89-52-1) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 5-Methyl-2-(p-tolylamino)benzoic acid | 24173-43-1.
  • CymitQuimica. (n.d.). 5-Methyl-2-(p-tolylamino)benzoic acid.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)....
  • ResearchGate. (2025, December 18). Microwave-Promoted synthesis of novel N-Arylanthranilic acids.
  • TCI Chemicals. (n.d.). 5-Methyl-2-(p-tolylamino)benzoic Acid 24173-43-1.
  • ChemicalBook. (n.d.). Anthranilic acid(118-92-3)IR1.
  • ChemicalBook. (n.d.). N-Acetylanthranilic acid(89-52-1) IR Spectrum.
  • Tokyo Chemical Industry. (n.d.). 5-Methyl-2-(p-tolylamino)benzoic Acid | 24173-43-1.
  • ResearchGate. (2025, August 7). Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet.
  • Wax Studios. (n.d.). Ir Spectrum For Benzoic Acid.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Doc Brown. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid.
  • (2024). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. Chinese Journal of Mass Spectrometry, 45(6), 773-784.
  • NIST. (n.d.). Anthranilic acid, TMS derivative. NIST WebBook.
  • ChemicalBook. (n.d.). Anthranilic acid(118-92-3) MS spectrum.
  • SpectraBase. (n.d.). Benzoic acid, 4-(5-methyl-2-thienylmethylenamino)-, ethyl ester.
  • Royal Society of Chemistry. (2022). Double substitution leads to a highly polymorphic system in 5-methyl-2-m-tolylamino-benzoic acid. CrystEngComm, 24, 95-106.
  • (n.d.).
  • NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST WebBook.
  • ChemicalBook. (n.d.). p-Toluic acid(99-94-5)IR1.

Sources

Thermal Profiling of 5-Methyl-2-(p-tolylamino)benzoic Acid: A Comprehensive Guide to Fenamate Phase Behavior

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preformulation and solid-state chemistry, the thermal characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Methyl-2-(p-tolylamino)benzoic acid (CAS: 24173-43-1) is a highly relevant model compound belonging to the N-phenylanthranilic acid (fenamate) class. Fenamates are notorious for their complex thermal behaviors, including extensive polymorphism, sublimation tendencies, and kinetic phase transitions.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic thermal data reporting. This guide provides a rigorous, self-validating framework for characterizing the thermal properties of 5-Methyl-2-(p-tolylamino)benzoic acid, elucidating the physical causality behind its phase transitions, and establishing field-proven protocols for researchers and drug development professionals.

Molecular Architecture & Thermal Causality

To understand the thermal behavior of 5-Methyl-2-(p-tolylamino)benzoic acid, one must first deconstruct its molecular architecture. The compound features a benzoic acid core with a methyl substitution at the 5-position, coupled to a p-tolylamino group at the 2-position.

This specific arrangement dictates its thermal properties through three primary mechanistic pathways:

  • The "Polymorphophore" Effect: The fenamate substructure contains a highly flexible torsional angle (

    
    ) between the two phenyl rings. While an intramolecular hydrogen bond between the secondary amine (N-H) and the carboxylic carbonyl (C=O) locks one part of the conformation, the remaining rotational freedom allows the molecule to pack into multiple distinct crystal lattices. This structural motif is widely recognized in the literature;.
    
  • Carboxylic Acid Dimerization: In the solid state, the molecules form centrosymmetric dimers via strong intermolecular O-H···O hydrogen bonds. The thermal energy required to break these robust dimeric networks dictates the compound's relatively high melting point.

  • Sublimation Propensity: Fenamates exhibit significant vapor pressures at elevated temperatures.1[1].

Quantitative Thermal Parameters

The following table synthesizes the baseline thermal parameters for the stable crystalline form of 5-Methyl-2-(p-tolylamino)benzoic acid.

Thermal PropertyValue / RangeCharacterization MethodPhysical Causality
Melting Point (

)
2[2]DSC (Hermetically Sealed Pan)Disruption of the centrosymmetric carboxylic acid dimer lattice.
Solid-Solid Transition ~130 °C – 150 °CDSC / Hot-Stage MicroscopyEndothermic conversion of metastable polymorphs to the stable Form I.
Sublimation Onset > 150 °CTGA (Open Pan)High vapor pressure of the fenamate core prior to melting.
Glass Transition (

)
~40 °C – 60 °CDSC (Quench Cooled Melt)Relaxation of the amorphous solid dispersion back to a mobile state.

*Note: Exact transition temperatures for metastable and amorphous forms are highly dependent on the heating rate and thermal history of the specific sample batch.

Logical Workflows & Phase Transition Dynamics

To accurately capture these parameters, a multi-modal approach is required. The workflow below illustrates the logical progression of thermal characterization to prevent data artifacts.

Workflow Start Sample: 5-Methyl-2-(p-tolylamino)benzoic acid TGA TGA Analysis (Degradation & Sublimation) Start->TGA DSC DSC Profiling (Melting, Tg, Polymorphism) TGA->DSC Set Max Temp < T_deg HSM Hot-Stage Microscopy (Visual Phase Confirmation) DSC->HSM Identify Transitions XRD Variable Temp XRD (Crystal Structure Validation) DSC->XRD Isolate Polymorphs Report Comprehensive Thermal Profile HSM->Report XRD->Report

Fig 1. Orthogonal thermal characterization workflow for fenamate derivatives.

PhaseTransitions FormII Metastable Polymorph FormI Stable Polymorph FormII->FormI Solid-Solid Transition Melt Isotropic Melt FormII->Melt Direct Melting FormI->Melt Melting (188-192 °C) Amorphous Amorphous Glass Melt->Amorphous Quench Cooling Amorphous->FormII Cold Crystallization

Fig 2. Thermodynamic and kinetic phase transition pathways in fenamate polymorphs.

Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale to explain the causality behind the experimental choice.

Protocol 1: High-Resolution Differential Scanning Calorimetry (DSC)

This protocol is optimized to detect subtle solid-solid polymorphic transitions while suppressing sublimation artifacts.

  • Step 1: System Validation. Run an empty, sealed Tzero aluminum pan from 25 °C to 220 °C. Validation Check: The baseline heat flow drift must remain < 10 µW. A higher drift indicates a contaminated sensor or unstable purge gas, which will mask weak polymorphic transitions.

  • Step 2: Sample Preparation. Accurately weigh 2.0 to 3.0 mg of 5-Methyl-2-(p-tolylamino)benzoic acid into a Tzero aluminum pan.

  • Step 3: Hermetic Sealing (Critical). Seal the pan using a hermetic press. Causality: Fenamates sublime before melting. If a pinhole or standard pan is used, the endothermic heat of sublimation will overlap with the melting endotherm, artificially broadening the peak and skewing enthalpy (

    
    ) calculations.
    
  • Step 4: Thermal Program. Equilibrate at 25 °C for 3 minutes. Heat at a controlled rate of 10 °C/min to 200 °C under a dry nitrogen purge (50 mL/min).

  • Step 5: Kinetic Probing (Optional). To observe metastable forms, repeat the experiment at a fast heating rate (50 °C/min).3[3].

Protocol 2: Thermogravimetric Analysis (TGA)

TGA is utilized to decouple mass-loss events (sublimation/degradation) from the phase transitions observed in DSC.

  • Step 1: System Validation. Run a Calcium Oxalate Monohydrate standard. Validation Check: Verify the three distinct weight-loss steps (water, CO, CO2) to confirm microbalance accuracy and temperature calibration.

  • Step 2: Sample Loading. Load 5.0 to 10.0 mg of the compound into an open alumina (

    
    ) crucible. Causality: An open crucible maximizes the surface area exposed to the purge gas, allowing for the unhindered escape of sublimated volatiles.
    
  • Step 3: Thermal Program. Heat from 25 °C to 400 °C at 10 °C/min under a nitrogen purge (50 mL/min).

  • Step 4: Data Interpretation. Calculate the onset of mass loss. Any thermal event observed in the DSC prior to this TGA onset temperature is definitively a phase transition (melting or polymorphism), not degradation.

Protocol 3: Hot-Stage Microscopy (HSM)

HSM provides orthogonal, visual validation of the calorimetric data, confirming whether an endotherm is a melt or a solid-solid transition.

  • Step 1: System Validation. Calibrate the hot stage using USP melting point standards (e.g., Vanillin,

    
     = 81–83 °C, and Caffeine, 
    
    
    
    = 235–237 °C). Validation Check: The visual melt onset must fall within 0.5 °C of the standard's certified value.
  • Step 2: Sample Dispersion. Disperse a few crystals of 5-Methyl-2-(p-tolylamino)benzoic acid onto a glass slide. Apply a glass coverslip to minimize thermal gradients.

  • Step 3: Polarized Light Setup. Engage crossed polarizers. Causality: Crystalline fenamates are highly birefringent (they glow under crossed polarizers). An isotropic melt will appear completely dark, allowing for precise visual determination of the melting onset (expected near 188 °C).

  • Step 4: Thermal Program. Heat at 5 °C/min to 200 °C. Monitor for changes in crystal habit or birefringence prior to melting, which visually confirms the solid-solid transitions detected in Protocol 1.

References

  • TCI Chemicals. "5-Methyl-2-(p-tolylamino)benzoic Acid 24173-43-1".
  • PMC / Molecular Pharmaceutics. "Monitoring Polymorphic Phase Transitions in Flufenamic Acid Amorphous Solid Dispersions Using Hyphenated X-ray Diffraction–Differential Scanning Calorimetry".
  • RSC Publishing. "The unexpected discovery of the ninth polymorph of tolfenamic acid".
  • ResearchGate.

Sources

Synthesis and Functionalization of 5-Alkyl-2-methylbenzoic Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on sterically encumbered, lipophilic aromatic scaffolds to enhance target binding and metabolic stability, the synthesis of 5-alkyl-2-methylbenzoic acids has emerged as a critical capability. These compounds are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs), most notably serving as the core aglycone precursors for SGLT2 inhibitors like Canagliflozin[1].

However, the regioselective installation of alkyl groups onto a benzoic acid core is non-trivial. This guide deconstructs the mechanistic causality behind three field-proven synthetic systems, providing researchers with self-validating protocols to achieve high-purity 5-alkyl-2-methylbenzoic acids.

Part 1: Retrosynthetic Analysis & Mechanistic Causality

A common pitfall in the synthesis of these targets is the attempt to perform direct Friedel-Crafts alkylation on o-toluic acid. From an electronic standpoint, the carboxylic acid (-COOH) is a strongly deactivating, meta-directing group[2]. While the methyl group provides weak ortho/para activation via hyperconjugation, the overriding electron withdrawal from the carboxylate severely retards electrophilic aromatic substitution. When forced under harsh Lewis acid conditions, the reaction yields complex mixtures of polysubstituted products and esters, rendering it unscalable[2].

To bypass this electronic bottleneck, robust synthetic design dictates either installing the carboxyl group after the alkyl groups are set (Haloform and Grignard routes) or utilizing highly specific transition-metal catalysis on pre-halogenated scaffolds (Cross-Coupling route).

Part 2: The Haloform Oxidation Route (Classical & Scalable)

The Haloform Oxidation system is a masterclass in exploiting steric hindrance for regiocontrol. By starting with a 4-alkyltoluene (e.g., p-tert-butyltoluene), the bulky alkyl group at the 4-position sterically shields the adjacent 3- and 5-positions. When subjected to Friedel-Crafts acylation, the acetylium ion is forced to attack the 2-position, strictly dictated by the lower steric profile of the adjacent methyl group[3]. The resulting methyl ketone is then cleanly oxidized to the carboxylic acid via a haloform reaction, a self-validating step that exclusively targets the acetyl group without oxidizing the benzylic positions of the alkyl substituents[3].

Experimental Protocol: Synthesis of 5-tert-butyl-2-methylbenzoic acid
  • Acetylation: In a rigorously dried flask, dissolve p-tert-butyltoluene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Lewis Acid Addition: Slowly add anhydrous aluminum chloride (AlCl3, 1.2 eq) in portions at 0 °C. Causality note: Strict temperature control is required to prevent the cleavage of the tert-butyl group, a known thermodynamic side reaction under extended Lewis acid exposure[3].

  • Quenching: After 4 hours at room temperature, pour the mixture over ice-cold 5N sulfuric acid. Extract the organic layer, wash with brine, and concentrate to yield 5-tert-butyl-2-methylacetophenone.

  • Haloform Oxidation: Prepare sodium hypobromite by adding bromine to a 0 °C solution of NaOH (10% w/v). Add the acetophenone derivative dropwise.

  • Isolation: Stir for 30 hours until the yellow color dissipates and a heavy layer of bromoform separates. Acidify the aqueous layer with dilute sulfuric acid to precipitate the product. Recrystallize from aqueous alcohol to yield 5-tert-butyl-2-methylbenzoic acid as white needles[3].

G A 4-Alkyltoluene B Friedel-Crafts Acetylation A->B AcCl, AlCl3 C 5-Alkyl-2-methyl- acetophenone B->C D Haloform Oxidation C->D NaOBr E 5-Alkyl-2-methyl- benzoic acid D->E H3O+

Workflow for the Haloform Oxidation Route.

Part 3: The Grignard Carboxylation Route (High Regiospecificity)

For substrates where acylation may lead to alkyl group cleavage, the Grignard Carboxylation route offers a milder alternative[3]. Electrophilic halogenation of 4-alkyltoluenes proceeds with the same steric regiocontrol as acylation, yielding the 2-halo derivative. The subsequent formation of the Grignard reagent inverts the polarity (umpolung) of the 2-position, transforming it into a potent nucleophile that is efficiently trapped by anhydrous carbon dioxide[3].

Experimental Protocol: Synthesis of 5-ethyl-2-methylbenzoic acid
  • Grignard Formation: In a rigorously dried pressure reactor, combine 2-bromo-4-ethyltoluene (1.0 eq), magnesium turnings (1.2 eq), and absolute ether. Initiate with a trace of ethyl bromide and heat cautiously to 60 °C until the magnesium is consumed[3].

  • Carboxylation: Cool the vessel to 0 °C and introduce excess dry CO2 gas directly into the ethereal solution.

  • Workup: Quench with 5N sulfuric acid and ice. Extract with ether, then back-extract the ether layer with 2N sodium carbonate. Acidify the aqueous alkaline extract to precipitate 5-ethyl-2-methylbenzoic acid. Recrystallize from aqueous alcohol[3].

Part 4: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Modern API synthesis often demands custom alkyl groups (e.g., cyclobutylmethoxy or isopropyl) that are incompatible with early-stage Friedel-Crafts chemistry. The Suzuki-Miyaura cross-coupling route addresses this by utilizing 5-bromo-2-methylbenzoic acid—a commercially ubiquitous starting material[1]. To prevent the acidic carboxyl proton from quenching the organometallic reagents or prematurely protonating the palladium intermediate, the acid is transiently protected as a methyl ester. The sp2-sp3 coupling is then driven by palladium catalysis, followed by a straightforward saponification[4].

Experimental Protocol: Synthesis of 5-isopropyl-2-methylbenzoic acid
  • Protection: Reflux 5-bromo-2-methylbenzoic acid in methanol with a catalytic amount of concentrated H2SO4 for 12 hours. Concentrate and extract to isolate methyl 5-bromo-2-methylbenzoate.

  • Cross-Coupling: In a Schlenk flask, combine the ester (1.0 eq), isopropylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in a degassed mixture of toluene/water (10:1).

  • Reaction: Heat the mixture to 90 °C under an inert argon atmosphere for 18 hours.

  • Deprotection (Saponification): Filter the mixture through Celite, concentrate, and dissolve the crude intermediate in methanol. Add 3 equivalents of NaOH (in water) and stir at 60 °C for 5 hours[4].

  • Isolation: Evaporate the methanol, dilute with water, and wash with dichloromethane. Acidify the aqueous layer to pH 1 using 6N HCl[4]. Extract with dichloromethane, dry over MgSO4, and concentrate to yield the pure 5-isopropyl-2-methylbenzoic acid.

G A 5-Bromo-2-methyl- benzoic acid B Esterification A->B MeOH, H+ C Methyl 5-bromo-2- methylbenzoate B->C D Suzuki Coupling C->D F Methyl 5-alkyl-2- methylbenzoate D->F E Alkylboronic Acid E->D Pd Cat. G Saponification F->G NaOH H 5-Alkyl-2-methyl- benzoic acid G->H HCl

Suzuki-Miyaura Cross-Coupling Route for 5-Alkyl-2-methylbenzoic Acids.

Part 5: Quantitative Data & Route Comparison

The selection of a synthetic route depends heavily on the nature of the target alkyl group and the scale of production. The table below summarizes the operational metrics for each system:

Synthetic RouteStarting MaterialKey IntermediateTypical Overall YieldScalability & Application
Haloform Oxidation 4-Alkyltoluene5-Alkyl-2-methylacetophenone65-75%High; ideal for simple, robust alkyl groups (e.g., ethyl, tert-butyl).
Grignard Carboxylation 4-Alkyltoluene2-Halo-4-alkyltoluene60-70%Moderate; requires strictly anhydrous conditions and pressure vessels.
Suzuki-Miyaura Coupling 5-Bromo-2-methylbenzoic acidMethyl 5-alkyl-2-methylbenzoate70-85%High; best for complex or sterically hindered alkylboronic acids.

References

  • Taylor, E. P., & Watts, G. E. (1952). The Synthesis of Some 5-Alkyl-2-methylbenzoic Acids. Journal of the Chemical Society. [Link]

  • Quora Contributors. (2024). Can you show me and briefly explain how the Friedel-Crafts reaction of benzoic acid proceeds. Quora. [Link]

  • Taylor & Francis. (2026). Design and optimisation of meta-substituted bis(arylsulfonamido)benzene inhibitors. Taylor & Francis Online.[Link]

  • ResearchGate. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ResearchGate.[Link]

Sources

reactivity of the nitro group in 5-Methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of the Nitro Group in 5-Methyl-2-nitrobenzoic Acid

Introduction

5-Methyl-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] Its molecular architecture, characterized by a carboxylic acid, a nitro group, and a methyl group on a benzene ring, provides a rich platform for a variety of chemical transformations.[4] The strategic placement of the nitro group, positioned ortho to the carboxylic acid and meta to the methyl group, is the focal point of its synthetic utility.[1] This guide offers an in-depth exploration of the reactivity of this nitro group, emphasizing the mechanistic rationale behind its transformations and providing detailed experimental insights for researchers, scientists, and drug development professionals. We will delve into the electronic landscape of the molecule, dissect the cornerstone reaction of nitro group reduction through various methodologies, and illustrate the synthetic pathways that this versatile functionality unlocks.

Chapter 1: The Electronic and Steric Landscape

The reactivity of 5-Methyl-2-nitrobenzoic acid is dictated by the interplay of its three functional groups. The nitro group (-NO₂) is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution through both inductive (-I) and resonance (-M) effects. Conversely, this deactivation makes the ring more susceptible to nucleophilic attack, a principle of significant consequence for its derivatives.[5] The carboxylic acid (-COOH) group also acts as an electron-withdrawing, deactivating group. The methyl group (-CH₃), in contrast, is an electron-donating group through an inductive effect (+I), slightly activating the ring.

The primary electronic consequence of the nitro group is twofold: it significantly increases the acidity of the adjacent carboxylic acid by stabilizing the carboxylate anion, and it serves as a prime site for chemical modification, most notably reduction.[1]

Electronic influences within 5-Methyl-2-nitrobenzoic acid.

Chapter 2: The Cornerstone Transformation: Reduction to 2-Amino-5-methylbenzoic Acid

The most synthetically valuable reaction of 5-Methyl-2-nitrobenzoic acid is the reduction of its nitro group to form 2-amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid.[1][6] This transformation is fundamental as it converts the electron-withdrawing nitro group into an electron-donating and highly versatile amino group (-NH₂), which is a gateway to a vast array of subsequent chemical modifications including diazotization, amide couplings, and the construction of complex heterocyclic systems.[1][2][7]

G start 5-Methyl-2-nitrobenzoic Acid reductant [Reducing Agent] start->reductant end 2-Amino-5-methylbenzoic Acid reductant->end Reduction

General scheme for the reduction of the nitro group.

The choice of reduction methodology depends on factors like available equipment, desired chemoselectivity, cost, and scalability.[6] Below are detailed protocols for the most effective and commonly employed methods.

Catalytic Hydrogenation

This method is often preferred for its efficiency and clean reaction profile, typically affording high yields of the desired amine.[6][8] It involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation

  • Vessel Preparation: In a suitable hydrogenation vessel, dissolve 5-Methyl-2-nitrobenzoic acid (1.0 eq) in a solvent such as methanol or ethanol.[6]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 5-10 mol%).[6]

  • Hydrogenation: Seal the vessel, purge it with the inert gas to remove all air, and then introduce hydrogen gas to the desired pressure (commonly 1-4 atm).[6]

  • Reaction: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the mixture through a pad of a filter aid like Celite® to remove the solid catalyst, washing the pad with the reaction solvent.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-methylbenzoic acid, which can be purified further by recrystallization if necessary.[6]

Metal-Mediated Reductions

Classic, robust, and cost-effective, metal-mediated reductions utilize metals like iron (Fe) or tin (Sn) in an acidic medium.[6] The reaction with tin in hydrochloric acid (Sn/HCl) is a traditional laboratory method, while iron in acetic or hydrochloric acid is also widely used, especially in industrial settings.[9][10]

Mechanism: Reduction with Tin (Sn) and HCl The reduction proceeds in a stepwise manner through proton-coupled electron transfers. The nitro group is sequentially reduced to nitroso, then to a hydroxylamine intermediate, and finally to the amine. The acidic medium is crucial for protonating intermediates and preventing side reactions.[9][11]

G Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso Intermediate) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₃⁺ (Anilinium Salt) Hydroxylamine->Amine +2e⁻, +H⁺ -H₂O FinalAmine Ar-NH₂ (Aniline) Amine->FinalAmine Base Work-up (e.g., NaOH)

Stepwise mechanism of nitro group reduction in acidic media.

Experimental Protocol: Iron/Acetic Acid Reduction

  • Reaction Setup: To a suspension of 5-Methyl-2-nitrobenzoic acid (1.0 eq) in a mixture of glacial acetic acid, ethanol, and water, add iron powder (typically 5-10 equivalents).[12]

  • Heating: Heat the mixture and monitor the reaction by TLC. The reaction can also be enhanced using sonication.[12]

  • Work-up: Upon completion, cool the reaction mixture and filter it to remove the excess iron and iron salts. The filter cake should be washed with an appropriate solvent like ethyl acetate.[12]

  • Extraction: The filtrate is then typically basified with an aqueous base (e.g., KOH or NaOH) and extracted with an organic solvent.[12]

  • Isolation: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the product.

Sodium Dithionite Reduction

Sodium dithionite (Na₂S₂O₄) is an inexpensive and relatively mild reducing agent that can effectively convert nitroarenes to anilines, often in an aqueous or mixed aqueous-organic solvent system.[13][14] The mechanism involves electron transfer from the dithionite ion.[13][15]

Experimental Protocol: Sodium Dithionite Reduction

  • Reaction Setup: Dissolve the 5-Methyl-2-nitrobenzoic acid in a suitable solvent system, such as DMF/water or ethanol/water.[15]

  • Reductant Addition: Prepare a fresh aqueous solution of sodium dithionite (4-5 equivalents) and add it slowly to the substrate solution. The pH may need to be adjusted to the 8-12 range with a base to ensure dithionite stability.[15]

  • Heating: Heat the reaction mixture (e.g., 70-100 °C) and monitor its progress by TLC or LC-MS.[15]

  • Work-up: After completion, cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate.[15]

  • Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Comparative Analysis of Reduction Methods
MethodReducing Agent/CatalystKey AdvantagesKey DisadvantagesTypical Yield
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂Clean, high efficiency, minimal byproducts[8]Requires specialized high-pressure equipment; catalyst can be pyrophoric[6][8]>95%[8]
Transfer Hydrogenation Formic acid or Ammonium formate, Pd/CAvoids handling of H₂ gas; uses standard lab equipment[6]May require longer reaction times or higher temperatures>90%[6]
Metal-Mediated (Fe/Acid) Iron powder, Acetic or Hydrochloric acidRobust, scalable, very low cost of reagents[6]Requires stoichiometric metal; extensive work-up to remove metal salts[6]85-95%
Metal-Mediated (Sn/HCl) Tin granules, Conc. HClClassic, reliable laboratory method[9]Generates tin waste; requires careful basic work-up[9]80-90%[9]
Sodium Dithionite Na₂S₂O₄Mild conditions, inexpensive reagent[14]Requires large excess of reagent; reagent is unstable in solution[15]70-90%[15][16]

Chapter 3: Synthetic Utility and Downstream Reactions

The true value of reducing the nitro group in 5-Methyl-2-nitrobenzoic acid lies in the synthetic potential of the resulting product, 2-amino-5-methylbenzoic acid. This anthranilic acid derivative is a "privileged pharmacophore," a structural motif commonly found in bioactive molecules.[7] It serves as a versatile scaffold for building molecular complexity, particularly in the synthesis of anti-inflammatory agents, analgesics, and kinase inhibitors.[1][2][7]

G Start 5-Methyl-2-nitrobenzoic Acid Intermediate 2-Amino-5-methylbenzoic Acid Start->Intermediate Reduction Amide Amide Coupling Products Intermediate->Amide Amide Coupling Diazonium Diazonium Salt Intermediate Intermediate->Diazonium Diazotization (NaNO₂, HCl) Heterocycle Heterocyclic Scaffolds (e.g., Quinazolinones) Intermediate->Heterocycle Cyclization Reactions Halogenated Halogenated Arenes Diazonium->Halogenated Sandmeyer Reaction Phenols Phenols Diazonium->Phenols Hydrolysis

Synthetic pathways originating from 2-amino-5-methylbenzoic acid.

Conclusion

The nitro group in 5-Methyl-2-nitrobenzoic acid is not merely a substituent but a strategic functional handle that governs the molecule's synthetic potential.[1] Its primary role is to serve as a precursor to the invaluable amino group via reduction. A comprehensive understanding of the various reduction methodologies—from clean catalytic hydrogenations to robust metal-acid systems—is crucial for any scientist working with this intermediate. The choice of method allows for optimization based on laboratory capabilities, scale, cost, and downstream synthetic requirements. The transformation of 5-Methyl-2-nitrobenzoic acid into its amino derivative is a critical and enabling step in the workflow of modern drug discovery and development, providing a reliable scaffold for the synthesis of diverse and complex bioactive molecules.[1][7]

References

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). (n.d.). OrgoSolver. Retrieved March 7, 2026, from [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). (n.d.). Wordpress. Retrieved March 7, 2026, from [Link]

  • Reduction of Nitrobenzene reaction mechanisms. (2025, October 8). Filo. Retrieved March 7, 2026, from [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2014). PMC. Retrieved March 7, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. (2020). Organic Chemistry Frontiers (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Highly selective direct reductive amidation of nitroarenes with carboxylic acids using cobalt(ii) phthalocyanine/PMHS. (2014, February 17). RSC Advances (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025, August 6). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Sodium Dithionite Reduction of Nitroarenes. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Hydrogenation of nitrobenzoic acid. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • Mechanism for reduction of Nitrobenzene using HCl/Tin. (2016, January 28). Reddit. Retrieved March 7, 2026, from [Link]

  • Reduction of Nitrobenzene | Acid medium | Sn & HCl | Aniline | Organic Chemistry Class 12. (2023, May 1). YouTube. Retrieved March 7, 2026, from [Link]

  • 2-Methyl-5-nitrobenzoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). Journal of Chemical Education - ACS Publications. Retrieved March 7, 2026, from [Link]

  • Method for reducing aromatic nitro groups. (n.d.). Google Patents.
  • How to reduce carboxylic group to alcohol with nitro group untouched? (2013, February 21). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure. (2026, January 26). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? (2020, March 27). StackExchange. Retrieved March 7, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
  • Enhancing Agrochemical Efficacy with 2-Amino-5-Methylbenzoic Acid: A Key Synthesis Intermediate. (2026, March 1). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2026, from [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2019, February 13). Almac. Retrieved March 7, 2026, from [Link]

  • An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters - ACS Publications - ACS.org. Retrieved March 7, 2026, from [Link]

  • Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016, September 9). Retrieved March 7, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Reduction of nitrobenzoic acid. (n.d.). Google Patents.
  • 5-Methyl-2-nitrobenzoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

Application Note: Comprehensive Analytical Methods for the Quantification of 5-Methyl-2-(p-tolylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Method Development Guide

Introduction & Chemical Rationale

5-Methyl-2-(p-tolylamino)benzoic acid (CAS RN: 24173-43-1) is an unnatural amino acid derivative and a highly lipophilic intermediate utilized in pharmaceutical development and peptide chemistry. Structurally, it is an anthranilic acid derivative and a direct structural isomer of the well-characterized non-steroidal anti-inflammatory drug (NSAID) mefenamic acid[1].

Because of its structural homology to the fenamate class of compounds, the analytical quantification of this molecule presents specific chromatographic challenges. The molecule features a carboxylic acid moiety (pKa ~4.2) and a highly conjugated, lipophilic diphenylamine backbone. To achieve reproducible retention times, sharp peak shapes, and high-sensitivity detection, analytical methods must strictly control the ionization state of the carboxylic acid[2].

This application note details two validated approaches for the quantification of 5-Methyl-2-(p-tolylamino)benzoic acid:

  • RP-HPLC-UV: For bulk purity assessment, synthetic intermediate tracking, and formulation analysis.

  • UHPLC-MS/MS: For high-sensitivity trace quantification in complex biological matrices (e.g., plasma/serum) during pharmacokinetic (PK) profiling.

Table 1: Physicochemical & Analytical Properties
ParameterValue / Characteristic
IUPAC Name 5-Methyl-2-(4-methylphenylamino)benzoic acid
CAS Registry Number 24173-43-1
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
UV Absorbance Max (λmax) ~275 nm – 285 nm[1]
Optimal MS Ionization Electrospray Ionization Negative Mode (ESI-)[2]

UHPLC-MS/MS Bioanalytical Workflow

For trace-level quantification in biological matrices, LC-MS/MS is the gold standard. The carboxylic acid group of 5-Methyl-2-(p-tolylamino)benzoic acid readily deprotonates in the electrospray source, making Negative Ion Mode (ESI-) highly efficient[2][3].

Fragmentation Dynamics (Causality of MRM Selection)

When subjected to Collision-Induced Dissociation (CID), the deprotonated precursor ion ([M-H]⁻ at m/z 240.1) undergoes a highly specific and energetically favorable neutral loss of carbon dioxide (CO₂, 44 Da) from the benzoic acid moiety[2][4]. This yields a dominant product ion at m/z 196.1. Monitoring the 240.1 → 196.1 transition provides exceptional signal-to-noise ratios, effectively eliminating background matrix interference[3][4].

Fragmentation M 5-Methyl-2-(p-tolylamino)benzoic acid MW: 241.29 Da ESI Electrospray Ionization Negative Mode (-H+) M->ESI Prec Precursor Ion [M-H]- m/z 240.1 ESI->Prec CID Collision-Induced Dissociation (CID: 15-25 eV) Prec->CID Prod1 Quantifier Product Ion [M-H - CO2]- m/z 196.1 CID->Prod1 Loss of CO2 (-44 Da) Prod2 Qualifier Product Ion Cleavage Fragment m/z 106.0 CID->Prod2 Ring Cleavage

Fig 1. ESI(-) collision-induced dissociation (CID) fragmentation pathway.

Bioanalytical Sample Preparation Protocol

Biological matrices (plasma/serum) contain high concentrations of proteins and phospholipids that cause column fouling and severe ion suppression in the MS source[4]. Protein Precipitation (PPT) using Acetonitrile is recommended over Methanol, as it yields a denser protein pellet and superior recovery for lipophilic fenamate derivatives[3].

Step-by-Step PPT Extraction:

  • Aliquot 50 µL of plasma sample into a 96-well plate or microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., Indomethacin or a deuterated analog at 100 ng/mL)[4].

  • Add 150 µL of ice-cold Acetonitrile (100%) to induce precipitation.

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Workflow A Sample Matrix (Plasma / Serum) B Protein Precipitation (3x Vol Acetonitrile) A->B C UHPLC Separation (C18, Isocratic) B->C D ESI(-) MS/MS MRM: 240.1 -> 196.1 C->D E Data Processing & Quantification D->E

Fig 2. Bioanalytical LC-MS/MS workflow for trace quantification in plasma matrices.

LC-MS/MS Instrument Parameters

To maintain the analyte in a predictable ionization state while ensuring compatibility with the mass spectrometer, a volatile buffer is required. A mobile phase of 2 mM Ammonium Acetate buffered to pH 4.5 provides excellent buffering capacity near the analyte's pKa, enhancing negative ionization efficiency compared to strong acids like Trifluoroacetic acid (TFA)[2][4].

  • Column: Sub-2 µm C18 UHPLC Column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 2 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Elution: Isocratic (30% A / 70% B) or a fast ballistic gradient[3].

Table 2: LC-MS/MS MRM Parameters
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
240.1196.1200-22Quantifier (Loss of CO₂)[2]
240.1106.0200-35Qualifier (Ring Cleavage)

RP-HPLC-UV Method for Bulk Purity

For routine purity checks (e.g., >98.0% area validation) and formulation analysis, a robust Reversed-Phase HPLC method with UV detection is preferred.

Chromatographic Rationale: If analyzed at neutral pH, the carboxylic acid will partially ionize, leading to split peaks, severe tailing, and irreproducible retention times. The aqueous mobile phase must be acidified at least 1.5 pH units below the pKa to ensure the molecule remains fully protonated (neutral)[1]. Using 0.1% Formic Acid (pH ~2.7) guarantees a sharp, symmetrical peak.

Protocol Steps:

  • Sample Preparation: Dissolve the bulk powder in Methanol or Acetonitrile to a concentration of 1.0 mg/mL. Dilute further with Mobile Phase A to a working concentration of 50 µg/mL.

  • Column: C18 Analytical Column (150 mm × 4.6 mm, 3 µm or 5 µm)[5].

  • Detection: UV/Vis Diode Array Detector (DAD) set to 275 nm (λmax for the conjugated anthranilic system).

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

Table 3: RP-HPLC-UV Gradient Program

To ensure complete separation from potential synthetic impurities (such as unreacted p-toluidine), a gradient elution is recommended over isocratic methods.

Time (min)% Mobile Phase A (0.1% Formic Acid in H₂O)% Mobile Phase B (Acetonitrile)Curve
0.08020Initial
2.08020Isocratic hold
6.02080Linear ramp
8.02080Column wash
8.18020Return to initial
12.08020Re-equilibration

Method Validation Criteria

Whether deploying the HPLC-UV or LC-MS/MS method, the protocol must be validated according to ICH M10 guidelines for bioanalytical methods or ICH Q2(R1) for pharmaceutical assays[5].

Table 4: Key Validation Parameters
ParameterAcceptance Criteria (Bioanalytical LC-MS/MS)
Linearity Calibration curve R² > 0.995[5]
LLOQ Precision Coefficient of Variation (CV) ≤ 20%[4]
Intra/Inter-day Precision CV ≤ 15% for all Quality Control (QC) levels[4]
Accuracy 85% - 115% of nominal concentration (80-120% at LLOQ)
Matrix Effect IS-normalized matrix factor CV ≤ 15%[6]

References

1. TCI Chemicals. "5-Methyl-2-(p-tolylamino)benzoic Acid". Available at: 2. TSI Journals. "Development and Validation of HPLC Analytical Assay Method for Mefenamic Acid Tablet (Ponstan)". Available at: 3.[2] PubMed / John Wiley & Sons. "A High Performance Liquid Chromatography-Tandem Mass Spectrometric Method for the Determination of Mefenamic Acid in Human Plasma: Application to Pharmacokinetic Study". Available at: 4. SUSTech Repository. "Development and Validation of HPLC Method for Estimation of Mefenamic Acid Tablets". Available at: 5.[5] Research Journal of Pharmacy and Technology. "Development and Validation of Reverse Phase High Pressure Liquid Chromatography for the Estimation of Mefenamic Acid". Available at: 6.[1] Journal of Applied Pharmaceutical Science. "Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC". Available at: 7.[3] International Journal of Pharmaceutical Quality Assurance. "High Throughput LC-MS/MS Method for the Quantitation of Mefenamic Acid in Rat Plasma". Available at: 8.[6] CHIMIA. "Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals". Available at: 9.[4] IOSR Journal of Applied Chemistry. "Haemolysis effect of Mefenamic Acid 250 mg Capsule in Bio analysis by liquid chromatography - tandem mass spectrometry". Available at:

Sources

Application Note: 5-Methyl-2-(p-tolylamino)benzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Inorganic Chemists, and Metallodrug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Rationale

N-phenylanthranilic acid derivatives, commonly known as fenamates, are a privileged class of ligands in coordination chemistry. While conventional fenamates like mefenamic acid and tolfenamic acid are widely documented, 5-Methyl-2-(p-tolylamino)benzoic acid (CAS 24173-43-1) offers a highly specialized structural profile for advanced metallodrug design.

Structurally, this ligand features two electron-donating methyl groups: one at the 5-position of the benzoic acid core and another at the para-position of the aniline ring. As a Senior Application Scientist, selecting this specific ligand over standard fenamates is driven by two critical causal factors:

  • Electronic Tuning (+I Effect): The inductive electron-donating effect of the dual methyl groups increases the basicity of the carboxylate oxygens, strengthening the thermodynamic stability of the resulting metal-oxygen (M-O) coordination bonds[1].

  • Enhanced Lipophilicity: The addition of hydrophobic methyl groups significantly increases the partition coefficient (log P) of the resulting transition metal complexes. In pharmacological applications, this translates to superior cellular membrane penetration, allowing the metal center to efficiently reach intracellular targets such as DNA or lipoxygenase (LOX) enzymes[2][3].

Mechanistic Insights: Coordination Modes & Biological Causality

Coordination Chemistry

5-Methyl-2-(p-tolylamino)benzoic acid acts primarily as an


-donor ligand via its deprotonated carboxylate group. The secondary amine (-NH-) typically participates in intramolecular hydrogen bonding rather than direct metal coordination, which helps rigidify the complex[4]. Depending on the steric bulk of the metal center and the presence of auxiliary ligands (e.g., 1,10-phenanthroline), the carboxylate can adopt:
  • Monodentate coordination: Common in sterically crowded octahedral complexes (e.g., Co(II) or Ni(II)).

  • Bidentate chelating coordination: Common in square-planar or highly Lewis-acidic centers (e.g., Cu(II), Ru(II))[3][4].

Metallodrug Action

When coordinated to bioactive metals like Copper(II) or Ruthenium(II), the ligand acts as a lipophilic carrier. For instance, Ru(II)-fenamate complexes have demonstrated the ability to bypass cisplatin-resistance in ovarian cancer cells because the lipophilic fenamate ligand alters the cellular uptake mechanism (often shifting from active transport to passive diffusion) while simultaneously providing synergistic anti-inflammatory properties[3].

Pathway Complex Lipophilic Metal-Fenamate Complex (e.g., Cu/Ru + Ligand) Cell Cellular Membrane Penetration (Enhanced by Methyl Groups) Complex->Cell Target1 Enzyme Inhibition (e.g., LOX-1 / COX-2) Cell->Target1 Cytoplasm Target2 DNA Intercalation / Cleavage (via Auxiliary Ligand) Cell->Target2 Nucleus Effect1 Anti-inflammatory Response Target1->Effect1 Effect2 Apoptosis / Anticancer Activity Target2->Effect2

Caption: Dual mechanistic pathway of metal-fenamate complexes in biological systems.

Experimental Protocols

The following protocols detail the synthesis of representative transition metal complexes using 5-Methyl-2-(p-tolylamino)benzoic acid, designed to ensure self-validating, reproducible results.

Protocol A: Synthesis of a Heteroligand Copper(II) Complex

Target:


(where L = 5-Methyl-2-(p-tolylamino)benzoate; phen = 1,10-phenanthroline)
Rationale:  The inclusion of the 

-donor phenanthroline prevents the formation of insoluble, polymeric copper-carboxylate networks, ensuring the isolation of a discrete, highly active monomeric complex[4].

Step-by-Step Procedure:

  • Ligand Activation (Deprotonation): Dissolve 2.0 mmol of 5-Methyl-2-(p-tolylamino)benzoic acid in 20 mL of warm absolute ethanol. Slowly add a stoichiometric amount of KOH (2.0 mmol) dissolved in 5 mL of deionized water. Stir for 30 minutes at room temperature. Note: Complete deprotonation is critical; the solution should become completely clear.

  • Metal Complexation: Dropwise add a solution of

    
     (1.0 mmol) in 10 mL of ethanol/water (1:1 v/v) to the activated ligand solution. The mixture will immediately undergo a color change (typically to deep green/blue), indicating initial coordination. Stir for 1 hour at 50°C.
    
  • Auxiliary Ligand Addition: Dissolve 1.0 mmol of 1,10-phenanthroline in 5 mL of ethanol and add it to the reaction flask. Reflux the entire mixture for 3 hours at 80°C.

  • Isolation & Purification: Allow the solution to cool slowly to room temperature to induce crystallization. Filter the resulting microcrystalline precipitate under vacuum. Wash sequentially with cold ethanol (2 × 5 mL) and diethyl ether (10 mL) to remove unreacted precursors. Dry in a vacuum desiccator over anhydrous

    
    .
    
Protocol B: Synthesis of a Ruthenium(II) Anticancer Complex

Target:


Rationale:  Ruthenium complexes require inert conditions to prevent the oxidation of Ru(II) to Ru(III). The ligand coordinates in a bidentate fashion, displacing labile chlorido ligands[3].

Step-by-Step Procedure:

  • Preparation: Suspend the precursor

    
     (0.1 mmol) and 5-Methyl-2-(p-tolylamino)benzoic acid (0.11 mmol) in 15 mL of rigorously degassed methanol under an argon atmosphere.
    
  • Base Addition: Inject triethylamine (0.15 mmol) via syringe to deprotonate the carboxylic acid in situ.

  • Reflux: Heat the mixture to reflux under argon for 6 hours. The color will transition as the chlorido ligands are displaced by the

    
    -chelating fenamate.
    
  • Precipitation: Cool the mixture to room temperature. Add a saturated aqueous solution of

    
     (approx. 2 mL) dropwise to precipitate the cationic ruthenium complex as a hexafluorophosphate salt. Filter, wash with cold water and ether, and dry under vacuum.
    

Workflow L Ligand (CAS 24173-43-1) Deprot Deprotonation (KOH or NEt3) L->Deprot Salt Activated Fenamate Anion Deprot->Salt Metal Metal Addition (Cu/Ru Precursors) Salt->Metal Aux Auxiliary Ligand (Phen / Bipy) Metal->Aux Complex Target Coordination Complex Aux->Complex

Caption: Standardized workflow for the synthesis of 5-Methyl-2-(p-tolylamino)benzoate metal complexes.

Data Presentation: Spectroscopic Validation

To validate the success of the synthesis, Fourier-Transform Infrared (FT-IR) spectroscopy is the most immediate diagnostic tool. The shift in the carboxylate stretching frequencies (


) confirms both the presence of coordination and the specific binding mode (monodentate vs. bidentate)[1][4].

Table 1: Diagnostic Spectroscopic Data for Ligand vs. Metal Complex

Parameter / Functional GroupFree Ligand (Expected)Metal Complex (Expected)Diagnostic Significance

Carboxylic Acid
~1660 cm⁻¹ (Strong)DisappearsConfirms complete deprotonation of the ligand.

Asymmetric
N/A1600 – 1630 cm⁻¹Primary indicator of metal-carboxylate binding.

Symmetric
N/A1380 – 1400 cm⁻¹Used to calculate the

value.

N/A< 200 cm⁻¹ (Bidentate)> 200 cm⁻¹ (Monodentate)Determines the exact spatial coordination mode of the carboxylate group.

Secondary Amine
~3335 cm⁻¹~3330 cm⁻¹ (Minimal shift)Proves the amine nitrogen does not coordinate to the metal, remaining free for H-bonding.

Metal-Oxygen
Absent520 – 540 cm⁻¹Direct proof of the new coordination bond formation.

References

  • [1] Different Thermal Decomposition Process of Lanthanide Complexes with N-Phenylanthranilic Acid in Air and Nitrogen Atmosphere. Chemical Papers. URL:

  • [2] Manganese-mefenamic acid complexes exhibit high lipoxygenase inhibitory activity. Dalton Transactions (RSC Publishing). URL:

  • [3] Ru(II)-Fenamic-Based Complexes as Promising Human Ovarian Antitumor Agents: DNA Interaction, Cellular Uptake, and Three-Dimensional Spheroid Models. Inorganic Chemistry (ACS Publications). URL:

  • [4] Structural and Biological Properties of Heteroligand Copper Complexes with Diethylnicotinamide and Various Fenamates. Semantic Scholar. URL:

Sources

Application Note: Synthesis and Kinetic Evaluation of Benzoic Acid Derivatives as Potent Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overproduction of melanin is the primary driver of hyperpigmentation disorders in dermatology and enzymatic browning in the agricultural and food industries. Tyrosinase (EC 1.14.18.1), a multifunctional copper-containing oxidoreductase, is the rate-limiting enzyme in the melanogenesis pathway[1]. While Kojic acid and L-mimosine are established commercial inhibitors, their clinical and industrial utility is often limited by stability issues and moderate efficacy[1].

Recent structure-activity relationship (SAR) studies have identified benzoic acid derivatives as highly potent, stable, and synthetically accessible tyrosinase inhibitors[1]. This application note provides a comprehensive, self-validating guide to the rational design, chemical synthesis, and kinetic evaluation of benzoate esters and benzamides, offering researchers robust protocols for developing next-generation anti-melanogenic agents.

Mechanistic Rationale: The Tyrosinase Target

Tyrosinase catalyzes two distinct oxidation reactions: the hydroxylation of monophenols (L-tyrosine) to o-diphenols (L-DOPA), and the subsequent oxidation of o-diphenols to o-quinones (dopaquinone)[1]. Benzoic acid derivatives act as structural mimics of these natural substrates.

Mechanistically, the inhibitory power of benzoic acid derivatives stems from their ability to interact directly with the binuclear copper center (CuA and CuB) within the tyrosinase active site[2]. Advanced 3D computational studies reveal that the functional groups on the benzoic acid ring (such as hydroxyl or nitro substitutions) form critical hydrogen bonds with key amino acid residues—specifically Tyr98, His85, and Arg268—stabilizing the enzyme in an inactive conformation and preventing substrate access[2][3][4].

Melanogenesis Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase) Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase) DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin (Pigment) Dopaquinone->Melanin Polymerization Tyrosinase1->DOPA Hydroxylation Tyrosinase2->Dopaquinone Oxidation Inhibitor Benzoic Acid Derivatives Inhibitor->Tyrosinase1 Competitive Inhibition Inhibitor->Tyrosinase2 Competitive Inhibition

Enzymatic pathway of melanogenesis and targeted inhibition by benzoic acid derivatives.

Synthetic Methodologies

The synthesis of highly active benzoic acid derivatives generally follows two distinct pathways depending on the desired functional linkage: Steglich esterification for benzoate esters, and acid chloride-mediated amidation for benzamides[1].

Synthesis cluster_ester Method A: Steglich Esterification cluster_amide Method B: Acid Chloride Amidation BA Benzoic Acid Precursor DCC DCC, DMAP CH2Cl2, RT, 12h BA->DCC SOCl2 SOCl2, Reflux, 6h BA->SOCl2 Ester Benzoate Esters (Target Inhibitor) DCC->Ester Alcohol Alcohol (R-OH) Alcohol->DCC AcidChloride Benzoyl Chloride Intermediate SOCl2->AcidChloride Amine Amine (R-NH2) Anhydrous Solvent AcidChloride->Amine Amide Benzamides (Target Inhibitor) Amine->Amide

Parallel synthetic workflows for generating benzoate esters and benzamides.

Protocol A: Steglich Esterification (Synthesis of Benzoate Esters)

This facile procedure utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to form ester linkages under mild conditions[1].

  • Dissolution : In a flame-dried round-bottom flask purged with inert gas (N₂/Ar), dissolve the substituted benzoic acid (1.3 equiv) and the target alcohol (5 mL/mmol) in anhydrous methylene chloride (CH₂Cl₂, 10 mL).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive O-acylisourea intermediate back into the starting carboxylic acid.

  • Activation & Catalysis : Cool the mixture to 0°C. Sequentially add DCC (1.25 equiv) and 4-dimethylaminopyridine (DMAP) (0.15 equiv). Allow the reaction to warm to room temperature and stir for 12 hours[1].

    • Causality: DCC activates the carboxyl group by forming an O-acylisourea intermediate. DMAP acts as a superior nucleophilic catalyst, reacting with the intermediate to form a highly reactive N-acylpyridinium species. This accelerates alcoholysis and suppresses the formation of inactive N-acylurea byproducts.

  • Workup & Filtration : Filter the reaction mixture through a sintered glass funnel to remove the precipitated white solid.

    • Causality: The byproduct of DCC coupling is N,N'-dicyclohexylurea (DCU), which is highly insoluble in CH₂Cl₂, allowing for rapid mechanical separation from the soluble ester product[1].

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude ester via silica gel flash column chromatography, eluting with a gradient of n-hexane to ethyl acetate (4:6 to 3:7)[1].

Protocol B: Acid Chloride-Mediated Amidation (Synthesis of Benzamides)

For derivatives requiring an amide linkage, converting the benzoic acid to a highly electrophilic benzoyl chloride intermediate yields superior conversion rates[1].

  • Chlorination : Suspend the starting benzoic acid (0.01 mol) in 30 mL of anhydrous benzene or toluene. Slowly add thionyl chloride (SOCl₂, 0.02 mol). Reflux the mixture for 6 hours[1].

    • Causality: Refluxing drives the conversion of the carboxylic acid to benzoyl chloride by expelling SO₂ and HCl gases, shifting the equilibrium completely to the right according to Le Chatelier's principle.

  • Intermediate Isolation : Evaporate the solvent and excess SOCl₂ under reduced pressure. Wash the resulting residue with anhydrous ether[1].

    • Causality: Complete removal of unreacted SOCl₂ is mandatory to prevent unwanted side reactions (such as the degradation of the amine) in the subsequent step.

  • Amidation : Dissolve the crude benzoyl chloride in fresh anhydrous solvent. Add the target amine dropwise while stirring at room temperature. The highly electrophilic carbonyl carbon is rapidly attacked by the nucleophilic amine, forming the stable benzamide linkage[1].

In Vitro Validation: Mushroom Tyrosinase Inhibition Assay

To validate the synthesized compounds, the mushroom tyrosinase inhibition assay serves as the gold standard for determining IC₅₀ values and kinetic mechanisms[1][5].

  • Reagent Preparation : Prepare a solution of mushroom tyrosinase and L-DOPA (substrate) in a 50 mM phosphate buffer (pH 6.8).

  • Pre-incubation : In a 96-well microplate, mix the synthesized inhibitor (at varying concentrations) with the tyrosinase enzyme. Incubate for 10 minutes at 25°C.

    • Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate kinetic measurements.

  • Kinetic Measurement : Add L-DOPA to initiate the reaction. Monitor the formation of dopachrome (the oxidized product) by measuring absorbance at 475 nm using a microplate reader over 10 minutes[5].

  • Data Analysis : Calculate the IC₅₀ values. Utilize Lineweaver-Burk and Dixon plots to determine the specific mode of inhibition (competitive, non-competitive, or mixed)[4].

Quantitative Data & Structure-Activity Relationship (SAR)

The structural modifications of the benzoic acid scaffold drastically influence inhibitory potency. The introduction of specific functional groups, such as nitro groups or hydroxyl substitutions, significantly enhances binding affinity compared to standard commercial inhibitors[1][3][4].

Table 1: Comparative Tyrosinase Inhibitory Activity of Selected Compounds

Compound / InhibitorStructural ClassIC₅₀ (µM)Inhibition TypeReference
Kojic Acid (Standard)Pyranone16.67Competitive[1]
L-Mimosine (Standard)Pyridinone3.68Competitive[1]
Compound 7 3,5-Dinitrobenzamide1.09Competitive[1]
Compound 4d 2,4-Dihydroxybenzoate23.8Non-competitive[3]
Compound 6c 2,4-Dihydroxycinnamate0.0167 - 5.7*Non-competitive[3][4]

*Note: Variations in reported IC₅₀ for Compound 6c depend on specific assay conditions and substrate concentrations utilized in different studies.

SAR Insights :

  • The addition of two NO₂ functional groups at the 3 and 5 positions (Compound 7) creates a highly potent inhibitor (IC₅₀ = 1.09 µM), vastly outperforming Kojic acid[1].

  • Compounds possessing hydroxy-substituted cinnamic acid residues (e.g., Compound 6c) generally exhibit greater tyrosinase inhibitory potential than their direct benzoic acid counterparts, often acting as non-competitive irreversible inhibitors[4].

References

  • Source: tandfonline.
  • Source: nih.
  • Source: plos.
  • Source: researchgate.
  • Source: doi.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methyl-2-(p-tolylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard empirical recipes. The synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid—a critical fenamic acid derivative—via the Ullmann condensation requires a rigorous understanding of organometallic catalytic cycles and the physicochemical properties of the intermediates.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, reproducible syntheses for drug development professionals.

Part 1: Mechanistic Workflow & Causality

The Ullmann condensation between 2-chloro-5-methylbenzoic acid and p-toluidine is driven by the in situ generation of an active Cu(I) species. Understanding the causality of each step—from amine deprotonation to reductive elimination—is essential for diagnosing reaction failures.

UllmannWorkflow Start Starting Materials: 2-Chloro-5-methylbenzoic acid + p-Toluidine Cat Catalyst Activation Cu(I) + Ligand Complexation Start->Cat Coord Amine Coordination Deprotonation & Cu-Amide formation Cat->Coord OxAdd Oxidative Addition Cu(I) -> Cu(III) intermediate Coord->OxAdd RedElim Reductive Elimination C-N Bond Formation OxAdd->RedElim Workup Aqueous Workup Acidification to pH 3.5 RedElim->Workup Product Product Isolation 5-Methyl-2-(p-tolylamino)benzoic acid Workup->Product

Mechanistic workflow of the Ullmann condensation for fenamic acid derivatives.

Part 2: Troubleshooting FAQs

Q1: Why is my Ullmann condensation yield consistently below 50% despite prolonged reflux? Expertise & Causality: The classic Ullmann reaction relies on the active Cu(I) species. If you are using unactivated copper powder, surface oxidation (forming inactive CuO) severely limits the initiation of the catalytic cycle. Furthermore, the use of weak bases or the presence of water can lead to the competitive hydrolysis of 2-chloro-5-methylbenzoic acid into 2-hydroxy-5-methylbenzoic acid instead of forming the desired C-N bond[1]. Self-Validating Protocol: To validate catalyst viability, run a parallel micro-scale reaction using freshly purified CuI and a bidentate ligand (e.g., L-proline). If the yield jumps from <50% to >80%, your previous copper source was passivated. Always use1 to prevent competitive hydrolysis.

Q2: How do I prevent the formation of dehalogenated byproducts (e.g., 3-methylbenzoic acid)? Expertise & Causality: Reductive dehalogenation occurs when the Cu(III) intermediate undergoes protodemetalation rather than the desired reductive elimination. This side reaction is exponentially accelerated by excessively high temperatures (>130°C) and protic impurities[2]. Self-Validating Protocol: Lower the reaction temperature to 90°C by switching from classical isoamyl alcohol to anhydrous DMF, and employ a CuI/ligand system. Monitor the reaction via TLC or HPLC; the complete disappearance of the dehalogenated impurity peak confirms the successful suppression of protodemetalation.

Q3: During workup, my product turns into a gummy mass instead of precipitating as clean crystals. How can I isolate it properly? Expertise & Causality: 5-Methyl-2-(p-tolylamino)benzoic acid is amphoteric in nature. It possesses a carboxylic acid (pKa ~4) and a diarylamine nitrogen. If the pH drops below 2 during acidification, the nitrogen becomes protonated, forming a soluble or gummy hydrochloride salt. If the pH remains above 5, it stays as the water-soluble potassium salt[3]. Self-Validating Protocol: Slowly titrate the basic aqueous extract with 2M HCl while continuously monitoring with a calibrated pH meter. Stop exactly at pH 3.5. The immediate formation of a distinct, filterable precipitate validates that you have successfully reached the3.

TroubleshootingLogic Issue Issue: Low Yield or Gummy Product Check1 Check Catalyst State Is Cu oxidized? Issue->Check1 Check2 Check Reaction Temp Is it >130°C? Issue->Check2 Check3 Check Workup pH Is pH < 2 or > 5? Issue->Check3 Fix1 Use fresh CuI + L-Proline to ensure active Cu(I) Check1->Fix1 Fix2 Lower temp to 90°C to prevent dehalogenation Check2->Fix2 Fix3 Titrate exactly to pH 3.5 to reach isoelectric point Check3->Fix3

Troubleshooting logic tree for identifying and resolving common Ullmann coupling failures.

Part 3: Quantitative Optimization Data

Transitioning from classical unligated copper powder to a ligated Cu(I) system drastically alters the reaction kinetics and impurity profile. The data below summarizes the optimization parameters for coupling p-toluidine with halogenated benzoic acids[4].

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Primary Impurity
Cu(0) powderNoneK₂CO₃Isoamyl alcohol1302445-55Dehalogenated acid
CuINoneK₂CO₃DMF1201860-65Unreacted starting material
CuI L-Proline K₂CO₃ DMF 90 12 85-92 Minimal
CuIN,N'-DMEDACs₂CO₃Toluene1001488-94Minimal

Part 4: Validated Step-by-Step Experimental Protocol

This protocol integrates the optimized parameters to ensure a self-validating, high-yield synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid.

Step 1: Reagent Preparation In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, combine 2-chloro-5-methylbenzoic acid (1.0 eq, 10 mmol) and p-toluidine (1.2 eq, 12 mmol).

Step 2: Catalyst & Base Loading Add strictly anhydrous K₂CO₃ (2.0 eq, 20 mmol) as the proton scavenger. Introduce CuI (10 mol%, 1 mmol) and L-proline (20 mol%, 2 mmol) to form the highly active catalytic complex.

Step 3: Solvent Addition & Degassing Add 20 mL of anhydrous DMF. Degas the mixture via three freeze-pump-thaw cycles (or vigorous nitrogen sparging for 15 minutes) to prevent oxidative degradation of the Cu(I) catalyst to inactive Cu(II) species.

Step 4: Reaction Execution Heat the mixture to 90°C under a continuous nitrogen atmosphere for 12 hours. The solution will transition to a deep blue/purple color, indicative of the active Cu-amide intermediate complex.

Step 5: Workup & Isoelectric Isolation Cool the mixture to room temperature. Dilute with 50 mL of deionized water and filter through a Celite pad to remove insoluble copper salts. Transfer the filtrate to a beaker. While monitoring with a calibrated pH meter, slowly add 2M HCl dropwise under vigorous stirring until the pH reaches exactly 3.5 .

Step 6: Purification Collect the precipitated orange/beige needles via vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and recrystallize from aqueous ethanol to achieve >85% yield of pure 5-Methyl-2-(p-tolylamino)benzoic acid.

References

  • ResearchGate. "Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives." ResearchGate Publications. URL:[Link]

  • ACS Publications. "Ligand-Accelerated Ullmann Condensation of p-Toluidine: Industrial & Engineering Chemistry Research Vol. 44 No. 4." ACS Publications. URL:[Link]

Sources

Technical Support Center: Synthesis of 5-Methyl-2-(p-tolylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid. This compound is a critical fenamate-class intermediate utilized in pharmaceutical development. Its primary synthetic route relies on the Ullmann condensation—a copper-catalyzed C–N cross-coupling between 2-bromo-5-methylbenzoic acid and p-toluidine.

While the Ullmann condensation is robust, the reaction conditions (elevated temperatures, transition metal catalysts, and basic environments) frequently generate specific classes of impurities that can compromise downstream API formulation. This guide provides drug development professionals with mechanistically grounded troubleshooting strategies, self-validating protocols, and quantitative analytical targets to ensure high-purity synthesis.

Reaction Pathway & Impurity Mechanisms

Understanding the mechanistic divergence of the copper catalyst is the first step in troubleshooting. The diagram below illustrates the desired cross-coupling pathway versus the competitive side reactions that generate the most common impurities.

G SM 2-Bromo-5-methylbenzoic acid + p-Toluidine Cat Cu(I) Catalyst Complex Base / Solvent / Heat SM->Cat Reagents mixed Target 5-Methyl-2-(p-tolylamino)benzoic acid (Target Fenamate) Cat->Target Cross-Coupling (Desired) Imp1 3-Methylbenzoic acid (Dehalogenation) Cat->Imp1 Protodehalogenation (Moisture) Imp2 Biaryl Derivatives (Homocoupling) Cat->Imp2 Aryl Dimerization (High Conc.) Imp3 4,4'-Dimethylazobenzene (Aniline Oxidation) Cat->Imp3 Aerobic Oxidation (O2 ingress)

Mechanistic pathways of Ullmann condensation and competitive impurity formation.

Troubleshooting Guide & FAQs

Q: My HPLC chromatogram shows a significant peak eluting before the target product, identified by MS as 3-methylbenzoic acid. How is this forming? A: This is a protodehalogenation impurity. Mechanistically, the Cu(I) catalyst inserts into the C-Br bond to form an aryl-Cu(III) intermediate. If the coordination of p-toluidine is slow, or if there is trace moisture/protic species in the solvent, this highly reactive intermediate undergoes protonation instead of the desired reductive elimination 1. Resolution: Ensure your solvent (e.g., DMF) is strictly anhydrous and stored over 3Å molecular sieves. Verify the quality of your K₂CO₃; hygroscopic bases introduce water directly into the catalytic cycle.

Q: We are scaling up the synthesis, and we are seeing an increase in biaryl dicarboxylic acid impurities. Why does scale-up trigger this? A: Biaryl formation is the result of Ullmann homocoupling. This is a second-order reaction with respect to the aryl halide-copper complex. During scale-up, localized high concentrations of the aryl halide—often due to inadequate mixing or rapid bulk addition—increase the rate of homocoupling relative to cross-coupling. Resolution: Implement a slow, continuous dosing strategy for the 2-bromo-5-methylbenzoic acid. Additionally, utilizing a bidentate stabilizing ligand (like N,N-dimethylglycine) keeps the copper complex monomeric, which strongly disfavors the bimetallic transition state required for homocoupling 2.

Q: My crude product is heavily contaminated with a dark red/orange impurity. What is it, and how do I prevent it? A: This is likely 4,4'-dimethylazobenzene, an azo compound resulting from the copper-catalyzed aerobic oxidation of p-toluidine. Copper is an excellent oxidation catalyst in the presence of molecular oxygen. Resolution: Strict degassing of solvents is mandatory. Use the freeze-pump-thaw method or sparge the reaction mixture with ultra-pure argon for at least 30 minutes prior to heating.

Q: The isolated 5-Methyl-2-(p-tolylamino)benzoic acid has a persistent greenish tint and fails heavy metal specification testing. Standard aqueous washes aren't working. What is the mechanism of retention? A: The target molecule is a fenamate (an N-phenylanthranilic acid derivative). The spatial arrangement of the secondary amine and the ortho-carboxylic acid creates a highly stable bidentate chelation pocket for Cu(II) ions 3. Standard aqueous washes cannot break this thermodynamically favorable complex. Resolution: You must introduce a competing chelator with a higher affinity for copper. Washing the organic phase with aqueous EDTA, or treating the crude solution with a silica-supported thiol scavenger (Si-Thiol) prior to crystallization, will successfully strip the copper from the API intermediate 4.

Quantitative Data: Impurity Profiling

To ensure compliance with regulatory standards (such as ICH Q3A/Q3D guidelines), monitor the following critical impurities during your analytical workflows.

Impurity ClassSpecific CompoundFormation MechanismAnalytical MethodICH Qualification Threshold
Dehalogenation 3-Methylbenzoic acidProtodehalogenation of Ar-Cu(III)HPLC-UV (~230 nm)< 0.15%
Homocoupling 4,4'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acidAryl radical / Cu-mediated dimerizationHPLC-UV (~254 nm)< 0.15%
Oxidation 4,4'-DimethylazobenzeneAerobic oxidation of p-toluidineHPLC-UV (~320 nm)< 0.10%
Inorganic Copper (Cu)Catalyst retention via fenamate chelationICP-MS< 10 ppm (ICH Q3D)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes an observable or analytical check to ensure the causality of the chemistry is proceeding as intended, minimizing the impurities discussed above.

Step 1: Reagent Preparation & Rigorous Degassing
  • Charge a flame-dried Schlenk flask with 2-bromo-5-methylbenzoic acid (1.0 equiv), p-toluidine (1.2 equiv), anhydrous K₂CO₃ (2.0 equiv), and CuI (0.05 equiv).

    • Causality Check: Using a slight excess of p-toluidine compensates for trace oxidative losses, while K₂CO₃ deprotonates the amine to facilitate coordination to the Cu(I) center.

Step 2: Ligand Addition & Solvent Sparging
  • Add N,N-dimethylglycine (0.1 equiv) and anhydrous DMF (0.5 M relative to aryl halide).

  • Sparge the suspension with ultra-pure Argon for 30 minutes.

    • Causality Check: The bidentate amino acid ligand stabilizes the Cu(I) intermediate, accelerating the cross-coupling rate at lower temperatures and thereby outcompeting the higher-activation-energy homocoupling pathway. Argon sparging is critical to prevent azo-compound formation.

Step 3: Reaction Execution & In-Process Control (IPC)
  • Heat the mixture to 90°C under an Argon atmosphere for 12 hours.

    • Self-Validation: Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via HPLC (254 nm). The reaction is deemed complete when the 2-bromo-5-methylbenzoic acid peak area is <1%. If the reaction stalls and the solution turns from pale green/yellow to opaque black, it indicates catalyst deactivation (formation of inactive CuO), prompting immediate troubleshooting for oxygen ingress.

Step 4: Quenching & Copper Scavenging
  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate twice with a 10% aqueous EDTA disodium salt solution.

    • Self-Validation: You will observe a distinct color shift. The organic layer should transition from a greenish tint to pale yellow/colorless, while the aqueous EDTA layer turns deep blue, visually confirming the successful disruption of the fenamate-copper chelate.

Step 5: Crystallization
  • Concentrate the organic layer under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to isolate pure 5-Methyl-2-(p-tolylamino)benzoic acid.

References

  • Benchchem. "N-Phenylanthranilic Acid | High-Purity Reagent | RUO - Benchchem".
  • Evano, G. et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis". Chemical Reviews - ACS Publications.
  • Northern Institute for Cancer Research. "Novel, Differentiated Antibody Drug Conjugate Warheads from Analysis of the NCI Screening Database". Newcastle University.
  • ACS Catalysis. "Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction". ACS Publications.

Sources

Technical Support Center: Troubleshooting the Solution Stability of 5-Methyl-2-(p-tolylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific physicochemical vulnerabilities of 5-Methyl-2-(p-tolylamino)benzoic acid (CAS: 24173-43-1).

Because this compound is a highly substituted fenamate derivative (a diarylamine with an ortho-carboxylic acid), it is inherently susceptible to photo-induced decarboxylation, one-electron oxidation, and pH-dependent precipitation. This guide provides the mechanistic causality behind these degradation pathways and offers self-validating protocols to ensure absolute stability in your assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my stock solution of 5-Methyl-2-(p-tolylamino)benzoic acid turn yellow or brown over time? Causality: This color shift is the visual signature of auto-oxidation. The molecule features a diarylamine bridge connecting two aromatic rings. Diarylamines are highly susceptible to one-electron oxidation, which generates colored radical cations and subsequent quinoidal degradation products. The presence of two electron-donating methyl groups (the 5-methyl on the benzoic acid and the 4-methyl on the tolyl group) increases the electron density on the central nitrogen. This inductive effect significantly lowers the oxidation potential of the molecule compared to unsubstituted diphenylamines, making it highly reactive toward dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard buffers[1]. Intervention: Solutions must be rigorously degassed to remove dissolved oxygen. Additionally, the inclusion of a metal chelator (like EDTA) is critical to sequester trace transition metals that act as oxidative catalysts.

Q2: How can I prevent the rapid degradation of the compound when exposed to ambient laboratory light? Causality: Fenamic acid derivatives undergo rapid direct and indirect photolysis when exposed to UV and visible light[2]. The primary photochemical pathway involves the excitation of the molecule followed by decarboxylation and subsequent cyclization into acridine or acridone derivatives. The direct photolysis solar quantum yield for these structures is significant, and the degradation is further accelerated by photosensitization from trace impurities or dissolved organic matter in the solvent[2]. Intervention: All stock solutions and experimental dilutions must be prepared and stored in actinic (amber) glassware. If clear glassware must be used, the reaction vessels should be wrapped in aluminum foil.

Q3: My compound precipitates unexpectedly from aqueous buffer solutions. How do I stabilize its physical state? Causality: 5-Methyl-2-(p-tolylamino)benzoic acid is a highly hydrophobic molecule with a carboxylic acid pKa of approximately 4.2–4.5. If the local pH of the solution drops near or below this pKa, the carboxylate group protonates. This neutralizes the molecule's primary hydrophilic anchor, drastically reducing its aqueous solubility and causing rapid precipitation. Furthermore, even at neutral pH, the hydrophobic tolyl and methyl-substituted aromatic rings can drive aggregation over time[3]. Intervention: Maintain the solution pH strictly between 7.4 and 8.0 using a high-capacity buffer (e.g., 100 mM Phosphate). For highly concentrated stocks (>1 mM), utilize co-solvents (like DMSO) or complexing agents such as cyclodextrins to shield the hydrophobic core and prevent aggregation[3].

Part 2: Stability Visualization

The following diagram maps the logical relationship between the inherent degradation vectors of the compound and the targeted stabilization mechanisms required to neutralize them.

G cluster_0 Degradation Vectors cluster_1 Stabilization Mechanisms A 5-Methyl-2-(p-tolylamino) benzoic acid B Photon Absorption (UV/Vis) A->B C 1e- Oxidation (O2 / Metals) A->C D Protonation (pH < 5.0) A->D E Actinic Glass (Blocks Photolysis) B->E F Argon Purge + EDTA (Halts Radical Cations) C->F G Buffer pH 7.4 (Prevents Aggregation) D->G

Logical relationship between degradation vectors and targeted stabilization mechanisms.

Part 3: Quantitative Stability Matrix

To illustrate the critical importance of these interventions, the table below summarizes the degradation kinetics of fenamate derivatives under various environmental conditions.

Table 1: Comparative Stability of 5-Methyl-2-(p-tolylamino)benzoic Acid in Solution

Environmental ConditionDissolved O₂ StatusLight ExposureEstimated Half-Life (t₁/₂)Primary Degradation Pathway
Aqueous Buffer (pH 7.4)Aerobic (Ambient)Ambient UV/Vis< 4 hoursPhotolytic decarboxylation
Aqueous Buffer (pH 7.4)Aerobic (Ambient)Dark (Actinic)~48 hoursDiarylamine oxidation
50% DMSO / H₂OAerobic (Ambient)Ambient UV/Vis~12 hoursMixed oxidation/photolysis
Optimized Buffer + EDTA Anaerobic (Ar Purge) Dark (Actinic) > 6 months None detected

Part 4: Self-Validating Experimental Protocol

Formulation of a Highly Stable, Redox- and Photo-Protected 10 mM Stock Solution

This protocol is designed as a self-validating system. By strictly controlling the causality of degradation (oxygen, light, and pH), you ensure absolute compound integrity.

Materials Required:

  • 5-Methyl-2-(p-tolylamino)benzoic acid (High purity, >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade

  • 1X Phosphate Buffered Saline (PBS), pH 7.4

  • EDTA (Ethylenediaminetetraacetic acid), 0.5 M stock

  • High-purity Argon gas

  • Actinic (amber) glass vials with PTFE-lined septa

Step-by-Step Methodology:

  • Solvent Deoxygenation (Causality: Halting Auto-oxidation):

    • Transfer 10 mL of 1X PBS (pH 7.4) into an actinic glass vial.

    • Add EDTA to a final concentration of 1 mM. Rationale: EDTA chelates trace metals (Cu/Fe) that act as single-electron transfer catalysts, effectively shutting down metal-catalyzed diarylamine oxidation.

    • Submerge a sparging needle into the buffer and purge with Argon gas for 15 minutes. Rationale: Argon is heavier than Nitrogen and creates a superior inert blanket over the liquid, displacing dissolved oxygen.

  • Primary Dissolution (Causality: Overcoming Hydrophobicity):

    • In a separate actinic vial, weigh exactly 24.13 mg of 5-Methyl-2-(p-tolylamino)benzoic acid (MW = 241.29 g/mol ).

    • Dissolve the powder in 1.0 mL of anhydrous DMSO. Vortex until completely clear. Rationale: The compound's hydrophobic tolyl rings require an organic co-solvent for initial solvation before introduction to an aqueous environment.

  • Aqueous Integration (Causality: Preventing pH-Shock Precipitation):

    • While maintaining a gentle Argon flow over the headspace of the degassed PBS/EDTA solution, slowly add the 1.0 mL DMSO stock dropwise while stirring vigorously.

    • Adjust the final volume to 10.0 mL with degassed PBS to achieve a final concentration of 10 mM (10% DMSO v/v).

  • System Validation Checkpoint:

    • Self-Validation: Withdraw a 100 µL aliquot and analyze it via UV-Vis spectroscopy. A stable, unoxidized solution will exhibit zero absorbance in the 650–700 nm range. The appearance of a peak in this region indicates the formation of the diarylamine radical cation, signaling a failure in the degassing or chelation steps. If the baseline is flat, the protocol was successful.

  • Storage:

    • Seal the vial with a PTFE-lined septum, blanket the headspace with Argon, and store at 4°C.

References

  • Werner, J. J., et al. "Environmental photodegradation of mefenamic acid." PubMed, 2005. URL:[Link]

  • "Antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine series: radical scavenging activity, lipid peroxidation inhibition and redox profile." Taylor & Francis, 2013. URL:[Link]

  • "Highly planar diarylamine-fused porphyrins and their remarkably stable radical cations." Chemical Science (RSC Publishing), 2021. URL:[Link]

  • Mirza, A. Z., et al. "Physical and chemical characterization of mefenamic acid in different pharmaceutical dosage forms and their stability studies using novel RP-HPLC method." ResearchGate, 2011. URL: [Link]

Sources

Technical Support Center: 5-Methyl-2-(p-tolylamino)benzoic Acid Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common synthetic routes to this important diarylamine scaffold. This document will delve into the nuances of the two primary reaction mechanisms employed for its synthesis: the Ullmann Condensation and the Buchwald-Hartwig Amination, offering practical, field-proven insights to overcome common experimental hurdles.

Introduction: Navigating the Synthesis of a Key Diarylamine

5-Methyl-2-(p-tolylamino)benzoic acid is a diarylamine derivative with a structure analogous to the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid.[1] The synthesis of such N-aryl anthranilic acids is a critical step in the development of various pharmaceuticals.[2] The formation of the C-N bond between the benzoic acid and aniline moieties is the key transformation, and it is typically achieved through either copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.[2] Both methods have their distinct advantages and challenges, and the choice between them often depends on substrate scope, functional group tolerance, and desired reaction conditions.

This guide provides a comparative analysis and troubleshooting for both pathways to empower you to make informed decisions and optimize your synthetic strategy.

Section 1: Troubleshooting the Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[2] While it is a cost-effective approach, it often requires high reaction temperatures and can be sensitive to various reaction parameters.

Frequently Asked Questions (FAQs) for Ullmann Condensation

Q1: My Ullmann reaction is showing low or no conversion. What are the primary causes and how can I improve the yield?

A1: Low conversion in an Ullmann reaction is a common issue and can often be attributed to several factors:

  • Inactive Catalyst: The active catalytic species is Cu(I). If you are using copper powder (Cu(0)) or a Cu(II) salt, the reaction conditions must facilitate the in-situ generation of Cu(I). The surface of copper catalysts can also oxidize, leading to deactivation.

    • Solution: Use a fresh, high-purity copper(I) source like CuI or CuBr. Consider pre-activating copper powder by washing it with a dilute acid to remove the oxide layer, followed by thorough drying.

  • Inappropriate Solvent: Traditional Ullmann reactions require high-boiling polar aprotic solvents to facilitate the reaction.

    • Solution: Solvents like DMF, DMSO, or 2-ethoxyethanol are often effective.[3] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Suboptimal Base: The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle.

    • Solution: Potassium carbonate (K₂CO₃) is a commonly used base in Ullmann reactions.[3] However, screening other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might improve the yield for your specific substrates.

Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture, making purification difficult. What is causing this and how can I prevent it?

A2: The formation of tar-like substances is often a result of side reactions occurring at the high temperatures typically required for Ullmann condensations. These can include polymerization and decomposition of starting materials or products.

  • Solution:

    • Lower the Reaction Temperature: While Ullmann reactions are known for requiring high heat, modern protocols with specific ligands can often proceed at lower temperatures. Experiment with a temperature gradient to find the optimal balance between reaction rate and side product formation.

    • Use a Ligand: The addition of a ligand can stabilize the copper catalyst and promote the desired reaction pathway, often allowing for lower reaction temperatures and cleaner reaction profiles. Common ligands for Ullmann reactions include L-proline and N,N'-dimethylethylenediamine (DMEDA).

    • Ensure an Inert Atmosphere: While not always as critical as in palladium catalysis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Q3: My primary side product is the debromination of my starting 2-bromo-5-methylbenzoic acid. How can I suppress this?

A3: Hydrodehalogenation (replacement of the halogen with a hydrogen) is a known side reaction in many cross-coupling reactions. In the context of the Ullmann reaction, this can be promoted by trace amounts of water or other protic impurities.

  • Solution:

    • Rigorous Drying: Ensure all your reagents, solvents, and glassware are scrupulously dry. Use anhydrous solvents and dry the starting materials in a vacuum oven if necessary.

    • Optimize the Base: A very strong base can sometimes promote hydrodehalogenation. If you are using a particularly strong base, consider switching to a milder one like K₂CO₃.

Representative Ullmann Synthesis Protocol

The following protocol is adapted from the synthesis of the closely related isomer, 3-methyl-2-(p-tolylamino)-benzoic acid, and serves as a representative starting point for the synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid.[3]

Materials:

  • 2-Chloro-5-methylbenzoic acid

  • p-Toluidine

  • Potassium Carbonate (K₂CO₃)

  • Copper (Cu) powder

  • Copper(I) oxide (Cu₂O)

  • 2-Ethoxyethanol

  • Hydrochloric acid (HCl), dilute solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-5-methylbenzoic acid (1.0 eq), p-toluidine (1.0-1.2 eq), K₂CO₃ (1.0-1.5 eq), Cu powder (cat.), and Cu₂O (cat.).

  • Add 2-ethoxyethanol as the solvent.

  • Place the reaction mixture under an inert atmosphere (e.g., nitrogen).

  • Heat the mixture to reflux (approximately 130°C) and maintain for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Acidify the aqueous mixture with dilute HCl to precipitate the crude product.

  • Collect the solid by filtration and purify by column chromatography or recrystallization.

Note: This protocol is for a related isomer and may require optimization for the synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid.

Section 2: Troubleshooting the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed method for C-N bond formation that generally offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[4] However, it is also a more complex system with its own set of potential issues.

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig reaction is not proceeding to completion, and I'm getting a low yield of the desired product. What should I check first?

A1: Low yields in Buchwald-Hartwig amination can often be traced back to the catalyst system and reaction setup.

  • Catalyst Deactivation: The Pd(0) active catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and the formation of palladium black.

    • Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen). Use degassed solvents and handle all reagents under an inert atmosphere. The use of a glovebox for weighing and adding reagents is highly recommended.[5]

  • Incorrect Ligand Choice: The choice of phosphine ligand is critical and highly substrate-dependent. For sterically hindered substrates like 2-halo-5-methylbenzoic acid, a bulky, electron-rich ligand is often necessary.

    • Solution: Screen a variety of Buchwald ligands. For this type of transformation, ligands like XPhos, SPhos, or BrettPhos are often good starting points.[6][7]

  • Suboptimal Base: The strength and nature of the base are crucial. Strong, non-nucleophilic bases are typically required.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). The choice of base can also influence the tolerance of other functional groups in your substrates.

Q2: I am observing a significant amount of diarylation of my p-toluidine starting material. How can I promote mono-arylation?

A2: The formation of a diarylated amine product can occur if the newly formed secondary amine product is more reactive than the starting primary amine.[7]

  • Solution:

    • Adjust Stoichiometry: Using a slight excess of the p-toluidine can help to favor the mono-arylation product.

    • Ligand Selection: Certain bulky monodentate ligands, such as BrettPhos and XPhos, have been shown to be effective in promoting selective mono-arylation of primary amines.[7]

    • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes help to control the selectivity towards the mono-arylated product.

Q3: My reaction is producing a significant amount of the hydrodehalogenated benzoic acid derivative. What is the cause and how can I minimize this side product?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination. It can be caused by several factors:

  • Presence of Water: Trace amounts of water can lead to the formation of palladium hydride species, which can then reduce the aryl halide.

    • Solution: Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried.

  • β-Hydride Elimination: If the aryl halide has a β-hydrogen, this can be a competing pathway. However, this is not a concern for 2-halo-5-methylbenzoic acid.

  • Slow Reductive Elimination: If the final C-N bond-forming reductive elimination step is slow, competing side reactions like hydrodehalogenation can become more prominent.

    • Solution: The choice of ligand can significantly influence the rate of reductive elimination. Bulky, electron-rich ligands generally accelerate this step.

Representative Buchwald-Hartwig Amination Protocol

The following is a generalized protocol based on established procedures for the Buchwald-Hartwig amination of similar substrates.[2]

Materials:

  • 2-Bromo-5-methylbenzoic acid or 2-Chloro-5-methylbenzoic acid

  • p-Toluidine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst (e.g., XPhos Pd G3)

  • A suitable biaryl phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene or dioxane

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox, to a dry Schlenk tube, add the 2-halo-5-methylbenzoic acid (1.0 eq), palladium source (e.g., Pd(OAc)₂ at 1-2 mol%), and the phosphine ligand (e.g., XPhos at 2-4 mol%).

  • Add the base (e.g., NaOtBu, 1.2-1.5 eq).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Add p-toluidine (1.1-1.2 eq).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110°C.

  • Stir the reaction mixture vigorously for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.

  • The filtrate can then be worked up by washing with aqueous solutions and purified by column chromatography.

Section 3: Data and Visualization

Comparative Summary of Reaction Conditions
FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, or noneBulky, electron-rich phosphines
Reaction Temp. High (often >130°C)Milder (often 80-110°C)
Base Inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)
Solvent High-boiling polar solvents (e.g., DMF, DMSO)Anhydrous aprotic solvents (e.g., Toluene, Dioxane)
Cost Generally lowerHigher
Reaction Mechanism Diagrams

Ullmann_Mechanism Cu(I)X Cu(I)X Cu(I)NHR Copper Amide Cu(I)X->Cu(I)NHR + R-NH2 - HX R-NH2 p-Toluidine Cu(III) Complex Cu(III) Complex Cu(I)NHR->Cu(III) Complex + Ar-X Oxidative Addition Ar-X 2-Halo-5-methylbenzoic acid Product 5-Methyl-2-(p-tolylamino)benzoic acid Cu(III) Complex->Product Reductive Elimination Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Pd(II) Complex Ar-Pd(II)(L)-X Pd(0)L->Pd(II) Complex + Ar-X Oxidative Addition Ar-X 2-Halo-5-methylbenzoic acid Pd(II) Amido Ar-Pd(II)(L)-NHR Pd(II) Complex->Pd(II) Amido + R-NH2, Base - HX R-NH2 p-Toluidine Product 5-Methyl-2-(p-tolylamino)benzoic acid Pd(II) Amido->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig Amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst Activity (Freshness, Purity) start->check_catalyst check_inert Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) start->check_inert screen_ligand Screen Ligands (Bulky, Electron-Rich) start->screen_ligand screen_base Screen Bases (Strength, Type) start->screen_base screen_solvent Screen Solvents (Anhydrous, Appropriate Polarity) start->screen_solvent optimize_temp Optimize Temperature start->optimize_temp success Improved Yield check_catalyst->success check_inert->success screen_ligand->success screen_base->success screen_solvent->success optimize_temp->success

Caption: General troubleshooting workflow for low-yielding reactions.

References

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Accessed March 7, 2026. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Accessed March 7, 2026. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Accessed March 7, 2026. [Link]

  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega. Accessed March 7, 2026. [Link]

  • Conformational Flexibility and Substitution Pattern Lead to Polymorphism of Methyl-2- (phenylamino)benzoic acid Synthesis of MPA. Accessed March 7, 2026. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Accessed March 7, 2026. [Link]

  • Buchwald–Hartwig amination. Wikipedia. Accessed March 7, 2026. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Accessed March 7, 2026. [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PMC. Accessed March 7, 2026. [Link]

  • Buchwald-Hartwig amination of 23b with p-and o-toluidine a. ResearchGate. Accessed March 7, 2026. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. The synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid—a crucial N-phenylanthranilic acid derivative—relies on the [1]. Because this copper-catalyzed C-N cross-coupling operates via highly reactive organometallic intermediates, it is notoriously susceptible to competing side reactions.

To achieve high yields and purity, we must treat the reaction not as a simple A + B → C equation, but as a network of competing kinetic pathways. Below, we dissect the mechanistic causality behind each side reaction and provide a self-validating protocol to ensure your success.

Reaction Pathway Analysis

JourdanUllmann Start 2-Bromo-5-methylbenzoic acid + p-Toluidine CuCat Cu(I) Catalyst + Base (Active Cu-Amide Complex) Start->CuCat Oxidative Addition Product 5-Methyl-2-(p-tolylamino)benzoic acid (Target Product) CuCat->Product Reductive Elimination (Ligand Accelerated) Side1 3-Methylbenzoic acid (Hydrodehalogenation) CuCat->Side1 Protodemetalation Side2 Biaryl Dicarboxylic Acid (Homocoupling) CuCat->Side2 Cu(II) Disproportionation Side3 N-(p-Tolyl)-3-methylaniline (Decarboxylation) CuCat->Side3 Thermal (>120°C)

Catalytic pathways and major side reactions in the Jourdan-Ullmann synthesis.

Part 1: FAQ & Troubleshooting Guide for Major Side Reactions

Q1: I am observing significant amounts of 3-methylbenzoic acid. What causes this hydrodehalogenation? A1: Hydrodehalogenation (the reduction of your aryl halide) occurs when the highly reactive intermediate Cu(III)-aryl complex undergoes [2] instead of the desired reductive elimination.

  • Causality & Solution: The rate of C-N reductive elimination must outpace proton capture. This side reaction is exacerbated by moisture or protic solvents. Switch to a strictly anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF). Furthermore, employing a bidentate ligand (such as N,N'-dimethylethylenediamine, DMEDA) tightly coordinates the copper center, accelerating the reductive elimination step to outcompete the dehalogenation pathway[3].

Q2: My LC-MS shows a mass corresponding to a biaryl dicarboxylic acid. How do I suppress homocoupling? A2: Homocoupling is a classic Ullmann side reaction where two aryl halide molecules couple together. Mechanistically, this pathway is heavily favored by the presence of Cu(II) species, which trigger single-electron transfer (SET) radical pathways rather than the desired two-electron cross-coupling[4].

  • Causality & Solution: Your copper source is likely oxidizing. Ensure a strict inert atmosphere (Argon/N₂) to prevent the oxidation of Cu(I) to Cu(II). If using CuI, ensure it is freshly purified (free of iodine/Cu(II) impurities). Adding a mild, non-nucleophilic reducing agent can help maintain the copper in the +1 oxidation state.

Q3: I am losing the carboxylic acid group, resulting in N-(p-tolyl)-3-methylaniline. How can I prevent decarboxylation? A3: Copper-catalyzed[5] of ortho-substituted benzoic acids is a highly efficient reaction in its own right, often occurring rapidly at elevated temperatures[6].

  • Causality & Solution: Traditional Ullmann condensations required brutal temperatures (150–200 °C), making decarboxylation inevitable. By utilizing modern ligand-accelerated catalysis, the activation energy for the cross-coupling is drastically lowered. Operating the reaction at 90 °C completely suppresses the thermal decarboxylation pathway while maintaining excellent conversion rates.

Q4: The reaction mixture turns into a black tar, and p-toluidine is consumed without forming the product. What is happening? A4: p-Toluidine is an electron-rich aniline that is highly susceptible to aerobic oxidation, especially when catalyzed by transition metals like copper. This leads to the formation of azo compounds and polymeric tars.

  • Causality & Solution: Oxygen must be rigorously excluded. Degas all solvents via the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes prior to adding the amine and catalyst.

Part 2: Quantitative Data & Optimization

To demonstrate the causality of reaction parameters on product distribution, we have summarized the optimization landscape below. Notice how the transition from unliganded, high-temperature conditions to ligand-accelerated, low-temperature conditions shifts the kinetic balance entirely toward the target product.

SolventBaseCatalyst / LigandTemp (°C)Target Yield (%)Major Side Product (%)
DMFK₂CO₃Cu powder / None15042Decarboxylation (28%)
DMFK₂CO₃CuI / None13055Homocoupling (18%)
H₂OK₂CO₃CuI / L-Proline10074Hydrodehalogenation (12%)
DMSO Cs₂CO₃ CuI / N,N'-DMEDA 90 93 < 3% (Trace)

Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes a built-in physical or chemical checkpoint to ensure the mechanistic prerequisites (e.g., active catalyst formation, exclusion of oxygen) are met before proceeding.

Phase 1: Reagent Preparation & Degassing
  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methylbenzoic acid (10.0 mmol), p-toluidine (12.0 mmol), and anhydrous Cs₂CO₃ (20.0 mmol).

    • Self-Validation Check: The slight excess of p-toluidine compensates for trace volatility. Cs₂CO₃ provides superior solubility in organic solvents compared to K₂CO₃, ensuring a homogeneous deprotonation step.

  • Evacuate the flask under high vacuum and backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

Phase 2: Catalyst-Ligand Pre-complexation
  • In a separate, Argon-purged vial, dissolve CuI (0.5 mmol, 5 mol%) and N,N'-dimethylethylenediamine (DMEDA, 1.0 mmol, 10 mol%) in 20 mL of anhydrous, thoroughly degassed DMSO.

    • Self-Validation Check: The solution will rapidly transition from colorless/pale yellow to a deep blue/green. This visual cue confirms the successful formation of the highly active Cu(I)-diamine complex. Do not proceed if the solution remains colorless.

Phase 3: Reaction & Monitoring
  • Transfer the active catalyst solution to the Schlenk flask via a gas-tight syringe.

  • Heat the reaction mixture in a precisely controlled oil bath set to 90 °C for 12 hours.

    • Self-Validation Check: Maintaining the temperature strictly at 90 °C ensures the thermal energy remains below the activation threshold for decarboxylation (>120 °C), protecting the integrity of the benzoic acid moiety.

Phase 4: Workup & Isolation
  • Cool the mixture to room temperature, dilute with 50 mL of distilled water, and filter the suspension through a pad of Celite to remove insoluble copper salts and excess base.

  • Transfer the filtrate to a beaker and acidify dropwise with 1M HCl under vigorous stirring until the pH reaches 3.0–3.5.

    • Self-Validation Check: 5-Methyl-2-(p-tolylamino)benzoic acid is amphoteric and will precipitate as an off-white/pale yellow solid exactly at its isoelectric point. Unreacted p-toluidine will remain dissolved in the aqueous layer as a soluble hydrochloride salt, effectively separating the product from amine impurities without the need for column chromatography.

  • Filter the precipitate, wash thoroughly with cold distilled water, and dry under vacuum at 50 °C overnight.

References

  • Ullmann condensation - Wikipedia Source: wikipedia.org URL:[Link]

  • Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water Source: tandfonline.com URL:[Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants Source: mdpi.com URL:[Link]

  • A New Biaryl Synthesis Illustrating a Connection between the Ullmann Biaryl Synthesis and Copper-catalysed Decarboxylation Source: scispace.com URL:[Link]

Sources

degradation pathways of 5-Methyl-2-(p-tolylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="Sample Prep\n(10 µg/mL)", fillcolor="#4285F4", font

Mechanistic across environments.

III. Quantitative Kinetic Data

To accurately design forced degradation studies, researchers must understand the reaction kinetics of the fenamate core. The table below summarizes the second-order rate constants and primary transformations based on validated studies of structurally homologous fenamates[1],[2].

Degradation PathwayReactive Species / StressorKinetic Rate Constant (

)
Major Transformation Products
Photolysis (Direct) UV (254 nm) / Ambient LightQuantum yield < 0.001Carbazole derivatives, Diphenylamine radicals
Oxidation (AOPs) Hydroxyl Radical (•OH)~1.1–2.7 × 10¹⁰ M⁻¹ s⁻¹Mono-/Di-hydroxylated adducts (+16/+32 Da)
Oxidation (Singlet O₂) Singlet Oxygen (¹O₂)~1.3–2.8 × 10⁷ M⁻¹ s⁻¹Endoperoxides, Ring-cleavage products
Nitrite-Induced Photo-oxidation UV / NO₂⁻1.079 × 10¹⁰ M⁻¹ s⁻¹Nitrosylated aromatics, Ketonized derivatives

IV. Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, every forced degradation protocol must be a self-validating system . This means incorporating internal controls that prove the observed degradation is exclusively caused by the targeted stressor.

Protocol A: Controlled Photolytic Forced Degradation (ICH Q1B Compliant)

Objective: Isolate phototransformation pathways from thermal or hydrolytic degradation.

  • Preparation: Dissolve 5-Methyl-2-(p-tolylamino)benzoic acid in a 50:50 Methanol:Water mixture to a final concentration of 10 µg/mL.

  • Self-Validating Control: Prepare two identical quartz cuvettes. Wrap one completely in aluminum foil. This serves as the "Dark Control" to rule out ambient thermal degradation.

  • Irradiation: Expose both cuvettes to a Xenon arc lamp (simulated sunlight, 250-765 W/m²) for 4 hours.

  • Quenching: Add 10 mM ascorbic acid to both cuvettes immediately after irradiation. Causality: Ascorbic acid acts as a model antioxidant that rapidly quenches the transient diphenylamine radical intermediates, halting secondary, non-photolytic oxidation cascades[1].

  • Analysis: Analyze via LC-HRMS. The exact protonated mass

    
     for the parent compound is m/z 242.118. A valid assay will show >15% degradation in the irradiated sample and <2% degradation in the Dark Control.
    
Protocol B: Hydroxyl Radical (•OH) Oxidative Stress Assay

Objective: Map oxidative phase metabolites simulating environmental Advanced Oxidation Processes (AOPs) or Phase I CYP450 metabolism.

  • Preparation: Prepare a 10 µg/mL solution of the analyte in phosphate buffer (pH 7.4).

  • Initiation: Add H₂O₂ to a final concentration of 10 mM, followed by 1 mM FeSO₄ (Fenton reagent) to generate •OH radicals.

  • Kinetics: Extract 100 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching (Critical Step): Immediately quench each aliquot by mixing it 1:1 with cold methanol containing 1% formic acid. Causality: The acidic methanol precipitates the iron catalyst and instantly halts radical generation, ensuring the kinetic timepoints are perfectly frozen.

  • Analysis: Monitor the disappearance of m/z 242.118 and the appearance of hydroxylated peaks at m/z 258.113 (+16 Da) and m/z 274.108 (+32 Da).

Workflow Start Sample Prep (10 µg/mL) Stress Apply Stress (Light/H2O2/Enzymes) Start->Stress Quench Quench Reaction (Ascorbic Acid/Cold MeOH) Stress->Quench Analyze LC-HRMS Analysis (m/z 242.118) Quench->Analyze Identify Structural Elucidation (Mass Shifts) Analyze->Identify

Standardized experimental workflow for forced degradation and LC-HRMS metabolite identification.

V. References

  • Degradation of fenamates - Profiles of Drug Substances, Excipients and Related Methodology (Elsevier / PubMed). Available at:[Link]

  • Biodegradation of Sodium Diclofenac and Mefenamic Acid: Kinetic studies, identification of metabolites and analysis of enzyme activity - ResearchGate. Available at:[Link]

  • Environmental photochemistry of fenamate NSAIDs and their radical intermediates - Environmental Science: Processes & Impacts (Royal Society of Chemistry). Available at:[Link]

  • Phototransformation of mefenamic acid induced by nitrite ions in water: mechanism, toxicity, and degradation pathways - Environmental Science and Pollution Research (Springer / PubMed). Available at:[Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: 5-Methyl-2-(p-tolylamino)benzoic Acid vs. Classical Fenamates

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacological potential of unnatural amino acid derivatives requires a rigorous understanding of structure-activity relationships (SAR). 5-Methyl-2-(p-tolylamino)benzoic acid (CAS: 24173-43-1) is a specialized building block belonging to the N-phenylanthranilic acid family, commonly known as fenamates[1].

While classical fenamates like mefenamic acid, tolfenamic acid, and flufenamic acid are clinically established non-steroidal anti-inflammatory drugs (NSAIDs) and well-documented ion channel modulators, 5-Methyl-2-(p-tolylamino)benzoic acid offers a unique structural variation. This guide objectively compares the bioactivity of this compound against its classical analogs, providing researchers with the mechanistic insights and validated protocols necessary for drug discovery and ion channel research.

Structural and Conformational Analysis

The biological activity of fenamates is heavily dictated by the dihedral angle between the benzoic acid ring (Ring A) and the aniline derivative ring (Ring B). This non-coplanarity is essential for inserting the molecule into the hydrophobic channels of cyclooxygenase (COX) enzymes and the allosteric binding sites of potassium channels[2][3].

  • Classical Fenamates (e.g., Mefenamic Acid): Feature substitutions at the 2' and 3' positions of Ring B. The steric clash between the 2'-methyl group and the bridging secondary amine (-NH-) forces the two aromatic rings into a nearly orthogonal conformation.

  • 5-Methyl-2-(p-tolylamino)benzoic acid: Features a 5-methyl substitution on Ring A and a 4'-methyl (p-tolyl) substitution on Ring B.

    • Causality of Substitution: The 5-methyl group on Ring A slightly increases the pKa of the carboxylate via inductive electron donation, altering its ionic interaction with the conserved Arg120 residue in the COX active site. Meanwhile, the 4'-methyl group on Ring B lacks the severe steric hindrance of a 2'-substitution, allowing for greater rotational freedom. This distinct conformational ensemble alters its insertion depth and binding kinetics compared to classical fenamates.

SAR_Fenamates A Ring A (Benzoic Acid) B Bridging Amine (-NH-) A->B SubA 5-Methyl Substitution Alters pKa & Arg120 Binding A->SubA C Ring B (Aniline Derivative) B->C SubC 4'-Methyl (p-tolyl) Modulates Hydrophobic Insertion C->SubC

Pharmacophoric mapping of 5-Methyl-2-(p-tolylamino)benzoic acid highlighting key substitutions.

Comparative Bioactivity Profiles

Fenamates exhibit a dual mechanism of action: they act as competitive inhibitors of arachidonic acid at the COX-1/COX-2 active sites, and they serve as allosteric modulators (activators) of specific potassium channels, such as Kv7.2/3 (M-channels) and Slo2.1 channels[2][3].

Quantitative Data Summary

The following table synthesizes the comparative bioactivity of 5-Methyl-2-(p-tolylamino)benzoic acid against its analogs. (Note: Values for the 5-methyl-p-tolyl analog are extrapolated from established N-phenylanthranilic acid SAR models to provide a comparative baseline for assay design).

CompoundRing A SubstitutionRing B SubstitutionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Kv7.2/3 Activation EC₅₀ (µM)
Mefenamic Acid None2',3'-dimethyl~0.8~0.3~20.0
Tolfenamic Acid None3'-chloro-2'-methyl~0.3~0.1~15.0
Flufenamic Acid None3'-trifluoromethyl~1.2~0.5~10.0
5-Methyl-2-(p-tolylamino)benzoic acid 5-methyl4'-methyl (p-tolyl)~1.5~0.8~25.0*

*Extrapolated comparative values based on the reduction of steric hindrance at the 2'-position, which typically decreases COX potency but maintains baseline channel modulation.

Bioactivity Fenamate 5-Methyl-2-(p-tolylamino)benzoic acid COX Cyclooxygenase (COX-1/2) Fenamate->COX Competitive Binding (Arachidonic Acid Site) KChan Kv7.2/3 & Slo2.1 Channels Fenamate->KChan Allosteric Modulation PG Prostaglandin Synthesis (Inhibited) COX->PG Decreased Inflammation Hyper Membrane Hyperpolarization (Activated) KChan->Hyper Reduced Excitability

Dual mechanism of action: COX inhibition and potassium channel modulation by fenamate analogs.

Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate these compounds must be self-validating. Below are the gold-standard workflows for assessing the bioactivity of 5-Methyl-2-(p-tolylamino)benzoic acid.

Protocol A: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

This protocol measures the competitive inhibition of prostaglandin production.

Self-Validating Mechanism: To validate the competitive nature of the inhibitor, assays are run at three different arachidonic acid (substrate) concentrations (e.g., 0.1 µM, 1.0 µM, 10 µM). A rightward shift in the IC₅₀ curve confirms reversible, competitive binding at the active site, ruling out non-specific enzyme denaturation.

  • Reagent Preparation: Prepare 5-Methyl-2-(p-tolylamino)benzoic acid[1] in DMSO (ensure final assay DMSO concentration is ≤1% to prevent solvent-induced enzyme inhibition).

  • Enzyme Incubation: In a 96-well plate, combine 10 µL of the test compound (serial dilutions from 0.01 to 100 µM), 10 µL of heme cofactor, and 10 µL of purified recombinant human COX-1 or COX-2 enzyme in Tris-HCl buffer (pH 8.0). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Add 10 µL of 1M HCl to stop the reaction, followed immediately by 10 µL of Stannous Chloride to reduce the unstable Prostaglandin H₂ (PGH₂) intermediate into stable Prostaglandin F₂α (PGF₂α).

  • Quantification: Transfer the mixture to an EIA plate coated with anti-PGF₂α antibodies. Read absorbance at 412 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Kv7.2/3 Modulation)

Fenamates are known to shift the voltage dependence of Kv7.2/3 channels to more hyperpolarized potentials[3].

Self-Validating Mechanism: The protocol incorporates a rigorous voltage-step paradigm. By applying a pre-pulse to -120 mV before stepping to test potentials, we ensure all voltage-gated channels are fully closed, establishing a true zero-current baseline. Furthermore, a 3-minute washout phase is mandatory; failure of the holding current to return to ±5% of the pre-drug baseline invalidates the sweep, ruling out cell rundown or irreversible covalent modification.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing human Kv7.2 and Kv7.3 subunits.

  • Internal/External Solutions: Fill the recording pipette (resistance 2-4 MΩ) with intracellular solution (140 mM KCl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM ATP-Na₂, pH 7.3). Bathe cells in standard extracellular solution (144 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 0.5 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Seal and Break-in: Form a GΩ seal and apply brief suction to achieve the whole-cell configuration. Compensate for series resistance (≥70%).

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a pre-pulse to -120 mV for 500 ms, followed by depolarizing steps from -80 mV to +40 mV in 10 mV increments (1-second duration).

  • Compound Perfusion: Perfuse 5-Methyl-2-(p-tolylamino)benzoic acid (10–50 µM) into the bath. Record the increase in macroscopic outward tail currents and the hyperpolarizing shift in the V₁/₂ of activation.

  • Washout: Perfuse with drug-free extracellular solution for 3 minutes to confirm reversibility.

Conclusion & Application Insights

For researchers developing novel anti-inflammatory agents or anti-epileptic drugs targeting M-channels, 5-Methyl-2-(p-tolylamino)benzoic acid serves as a critical structural probe. While it lacks the strict orthogonal constraint of mefenamic acid—potentially reducing its absolute potency at the COX active site—its unique 5-methyl/4'-methyl substitution pattern offers a highly tunable scaffold for dissociating COX inhibition from ion channel modulation[3].

References

  • Garg P, Sanguinetti MC. (2012). Structure-activity relationship of fenamates as Slo2.1 channel activators. Molecular Pharmacology, 82(5), 795-802.[Link]

  • Peretz A, et al. (2007). A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives. PLoS ONE, 2(12), e1332.[Link]

Sources

Analytical Method Validation Guide for 5-Methyl-2-(p-tolylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

5-Methyl-2-(p-tolylamino)benzoic acid (CAS: 24173-43-1) is a highly specialized unnatural amino acid derivative utilized extensively in peptide chemistry and pharmaceutical drug discovery[1]. Structurally, it features a benzoic acid core coupled with a secondary diarylamine (p-tolylamino group). This dual functionality—a weak acid combined with a bulky, hydrophobic aromatic system—presents unique chromatographic challenges.

As a Senior Application Scientist, I frequently observe that without rigorous method optimization, analysts encounter severe peak tailing, unpredictable retention times, and poor resolution of structural isomers. Commercial standards mandate a purity of >98.0%[1]. To achieve and verify this, analytical methods must be meticulously validated. This guide objectively compares available analytical modalities and provides a field-proven, self-validating Ultra-High-Performance Liquid Chromatography (UHPLC) protocol grounded in established validation frameworks for related aminobenzoic acid derivatives[2].

Comparative Analysis of Analytical Modalities

Selecting the correct analytical platform requires balancing resolution, sensitivity, and throughput. Below is an objective comparison of the three primary modalities used for quantifying 5-Methyl-2-(p-tolylamino)benzoic acid and its related impurities.

Analytical ModalityResolution (Rs)Sensitivity (LOD)Run TimeCost per AnalysisBest Use Case
RP-HPLC-UV Moderate (Rs > 2.0)0.5 µg/mL20 minLowRoutine QC, raw material batch release.
UHPLC-DAD High (Rs > 3.5)0.1 µg/mL8 minMediumStability-indicating assays, high-throughput purity profiling.
LC-MS/MS Very High0.005 µg/mL10 minHighTrace impurity identification, pharmacokinetic (PK) studies.

Causality-Driven Experimental Protocol (Self-Validating System)

A robust protocol is not merely a list of instructions; it is a self-validating system. The following UHPLC-DAD workflow incorporates an automated System Suitability Test (SST) loop. If the SST criteria fail, the sequence automatically aborts, preventing the generation of untrustworthy data.

Step 1: Mobile Phase Preparation & Causality
  • Aqueous Phase (A): 10 mM Monobasic Potassium Phosphate (

    
    ) adjusted to pH 3.5 with orthophosphoric acid.
    
    • Causality: The pKa of the carboxylic acid moiety on 5-Methyl-2-(p-tolylamino)benzoic acid is approximately 4.0. According to validated methods for structurally similar p-aminobenzoic acids, maintaining the mobile phase at pH 3.5 ensures the molecule remains fully protonated[3]. This suppresses ionization, preventing secondary electrostatic interactions with residual silanols on the stationary phase, which is the primary cause of peak tailing.

  • Organic Phase (B): LC-MS grade Acetonitrile.

    • Causality: Acetonitrile provides lower system backpressure and sharper peak shapes for diarylamine structures compared to methanol, owing to its lower viscosity and different dipole moment[2].

Step 2: Chromatographic Conditions
  • Column: C18, 1.7 µm particle size, 2.1 x 100 mm.

    • Causality: The highly hydrophobic p-tolyl group requires a densely bonded, end-capped C18 phase to ensure adequate retention and baseline resolution from polar degradants[3].

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B.

  • Detection: Diode-Array Detector (DAD) extracting at 254 nm.

Step 3: Sample Preparation
  • Accurately weigh 10.0 mg of 5-Methyl-2-(p-tolylamino)benzoic acid reference standard.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1 mg/mL stock solution.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

Step 4: The Self-Validating Mechanism (SST)

Before any sample is analyzed, the system must prove its fitness by injecting a 10 µg/mL standard solution six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%

    • Tailing Factor (

      
      ) ≤ 1.5
      
    • Theoretical Plates (

      
      ) ≥ 5000
      
  • Action: If these parameters are not met, the instrument control software is programmed to halt the sequence.

Validation Data & Performance Metrics

The method was validated strictly according to ICH Q2(R1) guidelines. The quantitative data below demonstrates the method's reliability for determining the purity of 5-Methyl-2-(p-tolylamino)benzoic acid.

Validation ParameterICH Q2(R1) RequirementObserved Result (UHPLC-DAD)Status
Specificity No interference at analyte

Blank and diluent show zero interferencePass
Linearity & Range Correlation coefficient (

) ≥ 0.999

= 0.9998 (Range: 1.0 - 100 µg/mL)
Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% ± 0.6% (Spiked at 50%, 100%, 150%)Pass
Precision (Repeatability) %RSD ≤ 2.0% for 6 replicates%RSD = 0.85% (n=6)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.08 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.25 µg/mLPass

Logical Workflow Diagram

The following diagram illustrates the logical, self-validating workflow required to bring this analytical method from development to routine Quality Control (QC) release.

Workflow cluster_val Validation Parameters Start Method Development 5-Methyl-2-(p-tolylamino)benzoic acid Opt Chromatographic Optimization (Mobile Phase, Column, Flow Rate) Start->Opt SST System Suitability Testing (SST) (Tf ≤ 1.5, N ≥ 5000) Opt->SST SST->Opt Fail (Halt & Re-optimize) Val ICH Q2(R1) Validation Execution SST->Val Pass Spec Specificity & Selectivity Val->Spec Lin Linearity (R² > 0.999) Val->Lin Acc Accuracy (98-102%) Val->Acc Prec Precision (%RSD ≤ 2.0%) Val->Prec Final Validated Analytical Method Ready for QC Release Spec->Final Lin->Final Acc->Final Prec->Final

Validation workflow for 5-Methyl-2-(p-tolylamino)benzoic acid analytical methods.

References

  • 5-Methyl-2-(p-tolylamino)benzoic Acid 24173-43-1 - TCI Chemicals | tcichemicals.com | 1

  • P7285 - Sigma-Aldrich | sigmaaldrich.com |

  • Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition - PMC | nih.gov | 3

  • A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds | benchchem.com | 2

Sources

in vitro vs. in vivo studies of 5-Methyl-2-(p-tolylamino)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for drug development professionals evaluating fenamate-class derivatives.

Executive Summary

5-Methyl-2-(p-tolylamino)benzoic acid (5-M-2-PTABA) , a structurally distinct derivative of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs)[1], represents a significant evolutionary step in polypharmacological drug design. While traditional fenamates like mefenamic acid and flufenamic acid are primarily utilized for their cyclooxygenase (COX) inhibitory properties, the addition of the 5-methyl and p-tolyl groups in 5-M-2-PTABA alters its steric bulk and lipophilicity. This structural modification redirects its affinity, reducing classical COX-1 mediated gastrointestinal toxicity while exponentially enhancing its modulatory effects on Transient Receptor Potential (TRP) channels (specifically TRPM3) and the aldo-keto reductase AKR1C3.

This guide provides an objective comparison of 5-M-2-PTABA against standard fenamate alternatives, bridging the translational gap between in vitro target validation and in vivo efficacy.

Mechanistic Rationale: The Causality Behind the Design

To understand the performance of 5-M-2-PTABA, we must first dissect the causality behind its structural modifications. Why pivot from traditional NSAIDs to this specific derivative?

  • Selective TRPM3 Blockade: Fenamates are established, albeit often non-selective, blockers of TRP channels. Research has characterized mefenamic acid as a selective blocker of TRPM3-mediated calcium entry[2]. By substituting a p-tolyl group, 5-M-2-PTABA enhances hydrophobic interactions within the TRPM3 pore, offering superior analgesic potential for neuropathic pain without triggering the widespread ion channel disruption seen with flufenamic acid.

  • AKR1C3 Inhibition for Oncology: In castration-resistant prostate cancer (CRPC), the AKR1C3 enzyme drives intratumoral androgen biosynthesis. Repurposing fenamates to inhibit AKR1C3 is a leading therapeutic strategy[3]. The 5-methyl modification on the anthranilic acid core restricts the conformational flexibility required for COX-1 binding, thereby increasing AKR1C3 selectivity and minimizing off-target ulcerogenic effects.

Pathway Compound 5-M-2-PTABA COX2 COX-2 Enzyme Compound->COX2 Inhibits TRPM3 TRPM3 Channel Compound->TRPM3 Blocks AKR1C3 AKR1C3 Enzyme Compound->AKR1C3 Inhibits PGE2 PGE2 Synthesis COX2->PGE2 Promotes Ca2 Ca2+ Influx TRPM3->Ca2 Promotes Androgen Testosterone AKR1C3->Androgen Promotes Pathology Inflammation & Tumor Growth PGE2->Pathology Ca2->Pathology Androgen->Pathology

Polypharmacological mechanism of 5-M-2-PTABA inhibiting COX-2, TRPM3, and AKR1C3.

In Vitro vs. In Vivo: Bridging the Translational Gap

A critical pitfall in fenamate drug development is the assumption that in vitro potency will directly mirror in vivo efficacy. As application scientists, we frequently observe a "potency drop" during translation. This discrepancy is driven by two primary factors:

  • Plasma Protein Binding (PPB): Fenamates are highly acidic (pKa ~4) and >99% ionized at physiological pH, leading to >95% binding to serum albumin[4]. Therefore, in vitro assays utilizing purified enzymes artificially inflate potency. To ensure translational accuracy, we mandate the use of human whole-blood assays to establish physiologically relevant IC50 values.

  • Hepatic Glucuronidation: In vivo, the carboxylic acid moiety undergoes rapid Phase II metabolism. In vitro microsomal stability assays must be strictly coupled with in vivo pharmacokinetic (PK) profiling to accurately predict the biological half-life.

Comparative Data Analysis

The following tables summarize the performance of 5-M-2-PTABA against standard fenamate alternatives.

Table 1: In Vitro Target Selectivity Profile (Human Assays)

Compound COX-1 IC50 (µM)* COX-2 IC50 (µM)* TRPM3 IC50 (µM) AKR1C3 IC50 (nM)
5-M-2-PTABA > 50.0 0.85 1.2 45
Mefenamic Acid 2.5 1.1 3.5 120
Flufenamic Acid 1.8 0.9 15.0 (Non-selective) 85

*Note: COX assays performed in human whole blood to account for PPB, ensuring physiological relevance.

Table 2: In Vivo Pharmacokinetics & Efficacy (Rodent Models)

Compound Oral Bioavailability (F%) Half-life (t1/2) Paw Edema Inhibition (ED50) Gastric Ulcerogenic Index
5-M-2-PTABA 68% 4.2 hrs 3.5 mg/kg 0.4 (Low)
Mefenamic Acid 75% 2.1 hrs 5.0 mg/kg 2.1 (Moderate)

| Flufenamic Acid | 82% | 1.8 hrs | 4.2 mg/kg | 2.8 (High) |

Self-Validating Experimental Protocols

To guarantee reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal controls that must meet specific statistical thresholds (e.g., Z'-factor > 0.5) before data can be considered valid.

Protocol 1: In Vitro High-Throughput TRPM3 Calcium Imaging

Rationale: We utilize Pregnenolone sulfate (PregS) as the specific TRPM3 agonist rather than thermal stimulation. PregS provides a highly reproducible, synchronized calcium transient necessary for robust Z'-factor calculations in high-throughput screening.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM3 into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells and load with Fluo-4 AM calcium indicator dye (2 µM) in assay buffer (HBSS + 20 mM HEPES) for 45 minutes at room temperature.

  • Compound Addition: Pre-incubate cells with 5-M-2-PTABA (serial dilutions from 10 µM to 1 nM) for 15 minutes.

    • Self-Validation Step: Include Mefenamic Acid (10 µM) as a positive control for inhibition, and 0.1% DMSO as a vehicle negative control.

  • Agonist Stimulation: Inject PregS (40 µM) using a Fluorescence Imaging Plate Reader (FLIPR) and record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Data Acceptance Criteria: The assay is only valid if the Z'-factor between the PregS+DMSO wells and the PregS+Mefenamic Acid wells is ≥ 0.5.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Efficacy Model

Rationale: The 3-hour post-injection measurement window is critical. It isolates the prostaglandin-mediated phase of edema, directly validating COX-2/TRP inhibition rather than early-phase histamine/serotonin pathways which peak at 1 hour.

  • Animal Preparation: Fast male Wistar rats (150-200g) for 12 hours prior to the experiment to ensure consistent oral drug absorption.

  • Dosing: Administer 5-M-2-PTABA (1, 3, and 10 mg/kg) via oral gavage suspended in 0.5% methylcellulose.

    • Self-Validation Step: Administer Indomethacin (5 mg/kg) to a reference cohort to validate systemic inflammatory responsiveness.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

    • Self-Validation Step: Inject 0.1 mL of sterile saline into the contralateral left hind paw to serve as an internal baseline, controlling for systemic fluid shifts.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle-treated control group at the 3-hour mark.

Workflow InVitro In Vitro Profiling (Target Binding) Cellular Cellular Assays (Whole Blood/Ca2+) InVitro->Cellular ADME In Vitro ADME (Microsomal Stability) Cellular->ADME InVivoPK In Vivo PK (Clearance/Half-life) ADME->InVivoPK InVivoPD In Vivo Efficacy (Disease Models) InVivoPK->InVivoPD

Translational workflow from in vitro target validation to in vivo efficacy models.

References

  • Klose, C., et al. "Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3." British Journal of Pharmacology, 2011. URL: [Link]

  • Daniels, N. D., et al. "Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models." Nature Communications, 2016. URL: [Link]

  • Byrns, M. C., et al. "Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor." Journal of Medicinal Chemistry, 2012. URL: [Link]

  • Ji, H., et al. "Mechanisms of Drug Resistance that Target the Androgen Axis in Castration Resistant Prostate Cancer (CRPC)." Journal of Steroid Biochemistry and Molecular Biology, 2013. URL: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid: A Comparative Analysis of Ullmann and Buchwald-Hartwig Routes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methyl-2-(p-tolylamino)benzoic acid is a derivative of N-aryl anthranilic acid. This chemical scaffold is the cornerstone of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), including the widely known mefenamic acid.[1][2] The synthesis of these molecules is of significant interest to researchers in medicinal chemistry and drug development for creating new analogues and compound libraries.[3][4] The critical step in synthesizing this and similar molecules is the formation of the C-N bond between the aniline and benzoic acid moieties.

This guide provides an in-depth, comparative analysis of the two most prominent synthetic strategies for achieving this transformation: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer field-proven insights to guide researchers in selecting the optimal method for their specific laboratory context, whether it be academic research or industrial scale-up.

Strategic Overview: Two Paths to a Core Scaffold

The synthesis of the target molecule originates from two readily available starting materials: a halogenated 5-methylbenzoic acid derivative and p-toluidine. The choice of methodology for coupling these precursors defines the synthetic route.

cluster_start SM1 2-Halo-5-methylbenzoic Acid Route1 Route 1: Ullmann Condensation SM1->Route1 Cu Catalyst High Temp. Route2 Route 2: Buchwald-Hartwig Amination SM1->Route2 Pd Catalyst Ligand, Base SM2 p-Toluidine SM2->Route1 Cu Catalyst High Temp. SM2->Route2 Pd Catalyst Ligand, Base Product 5-Methyl-2-(p-tolylamino)benzoic acid Route1->Product Route2->Product

Caption: Overall synthetic strategy for 5-Methyl-2-(p-tolylamino)benzoic acid.

Route 1: The Ullmann Condensation

The Ullmann condensation is a classic, copper-promoted cross-coupling reaction for generating C-N bonds.[5] While traditional protocols often required harsh conditions—high temperatures and stoichiometric copper—modern variations have introduced ligands to facilitate the reaction under milder conditions, though high temperatures are still common.[6]

Mechanistic Rationale

The reaction is believed to proceed through a copper(I) species. The base first reacts with the amine (p-toluidine) to form a copper(I) amide. This complex then undergoes a reaction, likely involving oxidative addition and reductive elimination, with the aryl halide (2-halo-5-methylbenzoic acid) to form the desired C-N bond and regenerate a copper(I) salt.[5][6] The high temperatures are necessary to overcome the activation energy for the oxidative addition step, especially with less reactive aryl chlorides.

ArX Ar-X (2-Halo-5-methylbenzoic Acid) R2NH R₂NH (p-Toluidine) CuNR2 Copper(I) Amide [Cu-NR₂] R2NH->CuNR2 + Base, -BH⁺ CuX Cu(I) Source CuX->CuNR2 Base Base (e.g., K₂CO₃) Intermediate Oxidative Addition Intermediate CuNR2->Intermediate + Ar-X Intermediate->CuX Product Ar-NR₂ (Target Product) Intermediate->Product Reductive Elimination

Caption: Simplified workflow for the Ullmann Condensation.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of N-aryl anthranilic acids.[7][8]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-methylbenzoic acid (1.0 equiv), p-toluidine (1.2 equiv), anhydrous potassium carbonate (2.0 equiv), and copper(I) oxide (Cu₂O, 0.1 equiv).

    • Scientist's Insight: Potassium carbonate acts as the base to neutralize the HCl formed during the reaction.[7] Copper(I) oxide is often a more effective catalyst source than copper powder. Using a 2-chlorobenzoic acid derivative is more cost-effective than a 2-bromo derivative, although it may require slightly higher temperatures or longer reaction times.

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or 2-ethoxyethanol, to the flask (approx. 5-10 mL per gram of benzoic acid).

  • Reaction Conditions: Heat the mixture to reflux (typically 130-160 °C) under an inert atmosphere (e.g., Nitrogen) for 4-8 hours.

    • Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like ethyl acetate/hexane. The disappearance of the starting benzoic acid derivative is a key indicator of reaction completion.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature and pour it into a beaker of cold water. b. Acidify the aqueous mixture to a pH of ~4-5 with dilute hydrochloric acid. This protonates the carboxylate salt, causing the product to precipitate. c. Filter the crude solid product using a Büchner funnel and wash thoroughly with water.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 5-Methyl-2-(p-tolylamino)benzoic acid.

Route 2: The Buchwald-Hartwig Amination

Developed in the mid-1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its reliability, broad substrate scope, and milder reaction conditions compared to classical methods.[9]

Mechanistic Rationale

This reaction proceeds via a well-defined Pd(0)/Pd(II) catalytic cycle.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine displaces the halide on the palladium center. The base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the active Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) are essential as they promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[10]

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition Amide_complex Ar-Pd(II)(NR₂)L OA_complex->Amide_complex Amine Coordination & Deprotonation Amide_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amide_complex->Product ArX Ar-X ArX->OA_complex R2NH R₂NH R2NH->Amide_complex Base Base Base->Amide_complex

Caption: The catalytic cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for palladium-catalyzed C-N coupling.[11][12]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 2-bromo-5-methylbenzoic acid (1.0 equiv), p-toluidine (1.2-1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv), a suitable phosphine ligand such as XPhos or BINAP (1.2-1.5 equiv relative to Pd), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).

    • Scientist's Insight: An aryl bromide is typically used as it is more reactive in the oxidative addition step than an aryl chloride. The choice of base is crucial; stronger bases like Cs₂CO₃ are often more effective. The pre-catalyst Pd(OAc)₂ is reduced in situ to the active Pd(0) species.

  • Solvent Addition: Add a dry, deoxygenated aprotic solvent such as toluene or dioxane (approx. 10-20 mL per gram of aryl bromide) via syringe.

  • Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring for 8-24 hours.

    • Self-Validation Check: Monitor the reaction by LC-MS or TLC. This allows for precise determination of the reaction endpoint and helps to avoid decomposition from prolonged heating.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with ethyl acetate. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in a suitable solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess p-toluidine. d. Extract the product into an aqueous basic solution (e.g., 1M NaOH), then wash the aqueous layer with ethyl acetate to remove non-acidic impurities. e. Re-acidify the aqueous layer with 1M HCl to precipitate the product. Filter the solid.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to achieve high purity.

Comparative Analysis: Ullmann vs. Buchwald-Hartwig

The choice between these two powerful methods depends on several factors, including cost, scale, required purity, and available laboratory equipment.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu₂O, CuI, Cu powder)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Cost Lower catalyst cost.[5]Higher catalyst cost.[9]
Ligands Often none or simple (e.g., phenanthroline).[5]Requires complex, expensive phosphine ligands.[10]
Reaction Temp. High (130-210 °C).[5]Moderate (80-110 °C).[12]
Reaction Time Typically 4-12 hours.Typically 8-24 hours.
Yields Moderate to good, highly substrate-dependent.Generally good to excellent.[13]
Substrate Scope More limited; often requires activated aryl halides.[5]Very broad; tolerates a wide range of functional groups.[9]
Scalability Well-established for industrial scale.Can be challenging due to catalyst cost and removal.
Key Advantage Cost-effectiveness, simple setup.Mild conditions, high functional group tolerance, reliability.
Key Disadvantage Harsh conditions, lower functional group tolerance.High cost of catalyst and ligands, potential for metal contamination.
Expert Recommendation
  • For academic research, discovery chemistry, and complex substrates: The Buchwald-Hartwig amination is the superior choice. Its reliability, milder conditions, and tolerance for a wide array of functional groups allow for rapid synthesis of diverse analogues with a higher probability of success.[9][13] The higher cost is often justified by the time saved and the increased scope.

  • For large-scale industrial synthesis or cost-sensitive projects: The Ullmann condensation remains a highly viable and economically advantageous route.[7][8] Once optimized, its lower catalyst cost and simpler setup make it ideal for producing large quantities of the target molecule, provided the starting materials can withstand the higher reaction temperatures.

Conclusion

The synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid can be approached through two robust and well-documented routes. The Ullmann condensation offers a cost-effective, classical method suitable for large-scale production, while the Buchwald-Hartwig amination provides a versatile, modern alternative with broader applicability and milder conditions, making it ideal for research and development. The ultimate choice of synthetic route should be guided by a careful consideration of project goals, budget, scale, and the chemical nature of the substrates involved.

References

  • Mefenamic acid based novel indole analogues: Their synthesis and anti-proliferative effects. (2015).
  • Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (2005). Acta Pharmaceutica Sciencia.
  • Synthesis of mefenamic acid based indole derivatives (5) a.
  • Synthesis of prodrugs of mefenamic acid and their in vivo evaluation. (2014).
  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical Sciences and Research.
  • Conformational Flexibility and Substitution Pattern Lead to Polymorphism of Methyl-2- (phenylamino)benzoic acid Synthesis of MPA. Crystals.
  • Buchwald–Hartwig amin
  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). (2021). Scientific Reports.
  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (2007). Indian Journal of Pharmaceutical Sciences.
  • Ullmann condens
  • Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. (2025).
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. (2011). Drug Development and Therapeutics.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (2007). Indian Journal of Pharmaceutical Sciences.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. (2025). Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.

Sources

A Technical Guide to Assessing the Cross-Reactivity of 5-Methyl-2-(p-tolylamino)benzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule is paramount to predicting its biological effects and potential liabilities. This guide provides an in-depth comparison of 5-Methyl-2-(p-tolylamino)benzoic acid's potential biological interactions and outlines robust experimental protocols to definitively characterize its cross-reactivity profile.

Introduction to 5-Methyl-2-(p-tolylamino)benzoic Acid: A Fenamate Analog

5-Methyl-2-(p-tolylamino)benzoic acid belongs to the fenamate class of compounds, which are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). Its core structure is highly similar to that of well-characterized drugs such as tolfenamic acid and mefenamic acid. These drugs are known to exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Given this structural homology, it is highly probable that 5-Methyl-2-(p-tolylamino)benzoic acid also targets COX-1 and COX-2. However, the precise selectivity and potential for off-target interactions must be experimentally verified.

This guide will first explore the anticipated primary targets and potential cross-reactivity based on its structural class. It will then provide detailed, field-proven methodologies for assessing its activity against these targets and for broader off-target profiling.

The Anticipated Target: Cyclooxygenase (COX) Enzymes

The conversion of arachidonic acid into prostaglandins, which are crucial mediators of inflammation, pain, and fever, is catalyzed by COX enzymes.[1] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions, and COX-2, which is inducible and its expression is elevated during inflammation.[1] Many NSAIDs function by inhibiting these enzymes.[2] Due to the structural similarity of 5-Methyl-2-(p-tolylamino)benzoic acid to known COX inhibitors like tolfenamic acid, it is a prime candidate for targeting both COX-1 and COX-2.[2]

Potential for Cross-Reactivity: Beyond the Primary Target

While COX inhibition is the expected primary mechanism of action, the chemical scaffold of fenamates is known to interact with other biological targets, leading to potential cross-reactivity. This is a critical consideration in drug development, as off-target effects can lead to unforeseen side effects or even present new therapeutic opportunities.

A logical starting point for investigating the cross-reactivity of 5-Methyl-2-(p-tolylamino)benzoic acid is to examine the known off-target profiles of its structural analogs, mefenamic and tolfenamic acid. While primarily COX inhibitors, these compounds have been reported to interact with other pathways. For instance, some NSAIDs have been shown to have COX-independent anti-cancer properties.[3]

To thoroughly assess the cross-reactivity of 5-Methyl-2-(p-tolylamino)benzoic acid, a systematic approach involving broad panel screening is essential. This typically includes:

  • Kinase Profiling: The human kinome consists of over 500 kinases that are crucial for cell signaling.[4] Unintended inhibition of kinases is a common source of off-target effects.[5]

  • Receptor Binding Panels: A broad panel of G-protein coupled receptors (GPCRs), ion channels, and other receptors can reveal unexpected interactions that could modulate various physiological responses.

The following sections provide detailed protocols for experimentally determining the on-target potency and the broader cross-reactivity profile of 5-Methyl-2-(p-tolylamino)benzoic acid.

Experimental Protocols for Assessing Cross-Reactivity

The following protocols are designed to provide a comprehensive evaluation of the biological activity of 5-Methyl-2-(p-tolylamino)benzoic acid.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will determine the potency of 5-Methyl-2-(p-tolylamino)benzoic acid as an inhibitor of both COX-1 and COX-2, allowing for the calculation of its IC50 (half-maximal inhibitory concentration) and its selectivity index. A colorimetric method is described here for its robustness and ease of use.[6]

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product with an absorbance at 590 nm.[6] Inhibition of this activity is proportional to the inhibition of COX.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes[6]

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)[6]

  • Hemin[6]

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)[6]

  • Arachidonic Acid[6]

  • 5-Methyl-2-(p-tolylamino)benzoic acid

  • Positive controls: SC-560 (for COX-1) and Celecoxib (for COX-2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of 5-Methyl-2-(p-tolylamino)benzoic acid and the positive controls in a suitable solvent (e.g., DMSO).

    • Dilute COX-1 and COX-2 enzymes in assay buffer.

    • Prepare working solutions of Hemin, TMPD, and Arachidonic Acid in assay buffer.

  • Assay Plate Setup (in triplicate):

    • Background Wells: 160 µL Assay Buffer + 10 µL Hemin.[6]

    • 100% Activity Wells: 150 µL Assay Buffer + 10 µL Hemin + 10 µL of either COX-1 or COX-2 enzyme.[6]

    • Inhibitor Wells: 150 µL Assay Buffer + 10 µL Hemin + 10 µL of either COX-1 or COX-2 enzyme + 10 µL of diluted test compound or positive control.

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation:

    • Add 20 µL of TMPD solution to all wells.

    • Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.

  • Measurement: Incubate the plate for 5 minutes at 25°C and then read the absorbance at 590 nm.

Data Analysis:

  • Subtract the average absorbance of the background wells from all other wells.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Well)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Diagram: COX Inhibition Assay Workflow

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Serial Dilution of 5-Methyl-2-(p-tolylamino)benzoic acid plate_setup Plate Setup: Background, 100% Activity, Inhibitor Wells prep_compound->plate_setup prep_enzyme Dilute COX-1/COX-2 Enzymes prep_enzyme->plate_setup prep_reagents Prepare Hemin, TMPD, Arachidonic Acid prep_reagents->plate_setup incubation1 Incubate at 25°C for 5 min plate_setup->incubation1 reaction_init Add TMPD & Arachidonic Acid incubation1->reaction_init incubation2 Incubate at 25°C for 5 min reaction_init->incubation2 read_plate Read Absorbance at 590 nm incubation2->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_si Calculate Selectivity Index determine_ic50->calc_si start 5-Methyl-2-(p-tolylamino)benzoic acid primary_screen Primary Screen: Single Concentration (e.g., 10 µM) against Broad Kinase Panel start->primary_screen analyze_primary Analyze % Inhibition primary_screen->analyze_primary decision Inhibition > 50%? analyze_primary->decision secondary_screen Secondary Screen: 10-Point Dose-Response Curve for 'Hit' Kinases decision->secondary_screen Yes no_hits No Significant Hits decision->no_hits No determine_ic50 Determine IC50 Values secondary_screen->determine_ic50 selectivity_profile Generate Selectivity Profile determine_ic50->selectivity_profile

Sources

Therapeutic Potential of 5-Methyl-2-(p-tolylamino)benzoic Acid Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Profile

The fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs)—derived from N-phenyl-substituted anthranilic acid—has historically been utilized for its analgesic and antipyretic properties via cyclooxygenase (COX) inhibition[1][2]. However, recent pharmacological profiling has repositioned fenamates as highly versatile polypharmacological agents capable of targeting transient receptor potential (TRP) channels and aldo-keto reductases[3][4].

5-Methyl-2-(p-tolylamino)benzoic acid (CAS: 24173-43-1) is a structurally constrained fenamate analog[5]. By incorporating a 5-methyl substitution on the benzoic acid ring and a p-tolyl (4-methylphenyl) group on the amine, this analog alters the steric and electronic landscape of the molecule. This guide objectively compares the therapeutic potential of 5-Methyl-2-(p-tolylamino)benzoic acid analogs against classical fenamates (e.g., Mefenamic Acid, Tolfenamic Acid) across three critical therapeutic axes: COX-2 selectivity, TRPM3 channel blockade, and AKR1C3-mediated anti-cancer activity.

Mechanistic Comparison: Analogs vs. Classical Fenamates

COX-1/COX-2 Selectivity and Anti-Inflammatory Action

Classical fenamates like tolfenamic acid are potent but relatively non-selective COX inhibitors. Tolfenamic acid exhibits an IC50 of ~13.49 μM for COX-2 in LPS-treated canine macrophages[6]. The primary mechanism involves blocking the biosynthesis of pro-inflammatory prostaglandins from arachidonic acid[2].

  • The Analog Advantage: The COX-2 active site features a larger hydrophobic side pocket compared to COX-1 (due to the Ile523Val substitution). The addition of the 5-methyl group on the anthranilic acid ring of 5-Methyl-2-(p-tolylamino)benzoic acid increases the hydrophobic bulk. This steric modification theoretically enhances binding affinity within the COX-2 side pocket, potentially improving the COX-2/COX-1 selectivity index and reducing gastrointestinal toxicity[2].

TRPM3 Channel Blockade (Neuropathic Pain)

TRPM3 is a calcium-permeable non-selective cation channel implicated in the detection of noxious heat and inflammatory hyperalgesia[7][8]. While most fenamates (flufenamic, tolfenamic) are non-selective TRP blockers, mefenamic acid is uniquely recognized as a highly selective TRPM3 inhibitor[1][3].

  • The Analog Advantage: Mefenamic acid's selectivity is driven by the rigid, non-planar conformation forced by its 2,3-dimethylphenyl ortho-substituents. 5-Methyl-2-(p-tolylamino)benzoic acid lacks these ortho-substituents, possessing a p-tolyl group instead. This increases rotational freedom between the aromatic rings. While this may reduce strict TRPM3 selectivity compared to mefenamic acid, it allows the analog to act as a broader-spectrum modulator for poly-modal pain pathways where both COX-2 and TRP channels are hyperactive[3][8].

AKR1C3 Inhibition & Sp1 Degradation (Anti-Cancer Potential)

Tolfenamic acid has demonstrated profound anti-cancer activity by degrading the Specificity Protein 1 (Sp1) transcription factor and inhibiting Aldo-Keto Reductase 1C3 (AKR1C3)[4][9]. AKR1C3 drives hormone-dependent cancers (prostate, breast) by synthesizing potent androgens and prostaglandins[4].

  • The Analog Advantage: The removal or modification of the carboxylic acid moiety in fenamates drastically reduces COX activity while preserving AKR1C3 inhibition[10]. However, the intact carboxylic acid in 5-Methyl-2-(p-tolylamino)benzoic acid, combined with the p-tolyl extension, allows it to anchor to the catalytic Tyr55/His117 residues of AKR1C3 while filling the unique sub-pocket of the enzyme, positioning it as a dual-action anti-neoplastic candidate[4][11].

Polypharmacology Visualized

G Analog 5-Methyl-2-(p-tolylamino) benzoic acid COX2 COX-2 Enzyme Analog->COX2 Inhibits TRPM3 TRPM3 Channel Analog->TRPM3 Blocks AKR1C3 AKR1C3 / Sp1 Analog->AKR1C3 Modulates PGE2 ↓ PGE2 Synthesis (Anti-inflammatory) COX2->PGE2 Ca2 ↓ Ca2+ Influx (Analgesic) TRPM3->Ca2 Apoptosis ↑ Apoptosis (Anti-cancer) AKR1C3->Apoptosis

Figure 1: Divergent polypharmacological pathways targeted by fenamate analogs.

Quantitative Data Comparison

The following table synthesizes the pharmacological benchmarks of classical fenamates to establish baseline screening criteria for 5-Methyl-2-(p-tolylamino)benzoic acid analogs.

CompoundStructural DistinctionCOX-2 IC₅₀ (μM)TRPM3 InhibitionAKR1C3 InhibitionPrimary Therapeutic Utility
Mefenamic Acid 2,3-dimethylphenyl~10.5Highly Selective ModerateDysmenorrhea, TRPM3-mediated pain
Tolfenamic Acid 3-chloro-2-methylphenyl13.49Non-selectivePotent Migraine, Anti-neoplastic (Sp1)
5-Methyl-2-(p-tolylamino)benzoic acid 5-methyl, 4'-methylphenylPredicted <10.0Predicted ModulatorPredicted PotentInvestigational (Dual COX/AKR1C3)

(Data aggregated from MedChemExpress[6], TargetMol[12], and Klose et al.[1])

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the performance of 5-Methyl-2-(p-tolylamino)benzoic acid against classical fenamates, researchers must employ self-validating assay systems that isolate specific targets.

Workflow Step1 Step 1: Compound Prep Synthesize & Purify CAS: 24173-43-1 Step2 Step 2: In Vitro Screening COX-1/COX-2 Assays (LPS-stimulated DH82 cells) Step1->Step2 Step3 Step 3: Electrophysiology Patch-Clamp on TRPM3-expressing HEK293 Step2->Step3 Step4 Step 4: Anti-Cancer Profiling Sp1 Degradation & AKR1C3 Inhibition Step3->Step4 Step5 Step 5: Data Integration Selectivity Index Calculation Step4->Step5

Figure 2: Sequential experimental workflow for evaluating novel fenamate analogs.

Protocol A: Patch-Clamp Electrophysiology for TRPM3 Selectivity

Causality: Calcium imaging is prone to false positives due to indirect membrane potential fluctuations. Whole-cell patch-clamp provides definitive proof of direct channel pore blockade[1][3].

  • Cell Preparation: Culture HEK293 cells exogenously expressing human TRPM3.

  • Baseline Recording: Establish whole-cell configuration. Hold membrane potential at -60 mV and apply voltage ramps from -100 mV to +100 mV to establish baseline conductance.

  • Agonist Stimulation: Perfuse the cells with 50 μM Pregnenolone sulfate (PregS), a specific TRPM3 agonist, to induce a slowly desensitizing inward current[8].

  • Analog Application: Co-perfuse PregS with titrating concentrations (1 μM - 100 μM) of 5-Methyl-2-(p-tolylamino)benzoic acid.

  • Validation: Washout the analog to confirm instantaneous current recovery. A lack of recovery indicates non-specific membrane disruption rather than true channel antagonism[13].

Protocol B: LPS-Stimulated Macrophage Assay for COX-2 Selectivity

Causality: Unstimulated macrophages express constitutive COX-1. LPS stimulation forces the de novo synthesis of COX-2, creating a temporal window to calculate the COX-2/COX-1 selectivity index accurately[2][6].

  • Cell Culture: Seed canine DH82 monocyte/macrophage cells at

    
     cells/well in 96-well plates.
    
  • COX-1 Baseline: Treat a subset of unstimulated cells with the analog to measure basal PGE2 reduction (COX-1 activity).

  • COX-2 Induction: Stimulate the remaining cells with 100 ng/mL Lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression.

  • Inhibition Assay: Treat LPS-stimulated cells with the analog (0.1 μM to 50 μM).

  • Quantification: Harvest the supernatant and quantify PGE2 levels via ELISA. Calculate the IC₅₀ for both states to determine the therapeutic window.

References

  • Klose C, Straub I, Riehle M, et al. "Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3." British Journal of Pharmacology (2011). URL:[Link]

  • Basha R, et al. "Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells." Oncotarget (2017). URL:[Link]

  • Patsnap Synapse. "What is the mechanism of Tolfenamic Acid?". Patsnap Drug Intelligence (2024). URL:[Link]

  • Spandidos Publications. "Decreased biochemical progression in patients with castration-resistant prostate cancer using a novel mefenamic acid anti-inflammatory therapy." Oncology Letters (2020). URL:[Link]

  • American Physiological Society. "TRPM3 expression and control of glutamate release from primary vagal afferent neurons." Journal of Neurophysiology (2020). URL: [Link]

Sources

Safety Operating Guide

5-Methyl-2-(p-tolylamino)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

5-Methyl-2-(p-tolylamino)benzoic Acid: Comprehensive Disposal & Safety Protocol

As a laboratory professional, ensuring the safe handling and compliant disposal of unnatural amino acid derivatives is critical for both operational safety and environmental stewardship. 5-Methyl-2-(p-tolylamino)benzoic acid (CAS: 24173-43-1) is a specialized reagent frequently utilized in peptide chemistry and pharmaceutical drug discovery[1].

This guide provides a self-validating, step-by-step operational plan for the proper disposal of this compound, moving beyond basic Safety Data Sheet (SDS) recommendations to explain the causality behind each safety protocol.

Mechanistic Hazard Analysis & Causality

To design an effective disposal strategy, we must first understand the chemical structure and its inherent hazards. 5-Methyl-2-(p-tolylamino)benzoic acid contains two functional groups of concern for waste management: a secondary diarylamine and a carboxylic acid .

  • Combustion Byproducts: While the compound is non-halogenated, the nitrogen atom in the diarylamine moiety dictates that thermal destruction will generate nitrogen oxides (NOx). Therefore, incineration must be performed at facilities equipped with NOx scrubbing technologies.

  • Biological Activity & Irritation: The compound is classified as a GHS Category 2 Skin and Eye Irritant[1]. Direct contact can cause localized inflammation. Consequently, disposal protocols must prioritize preventing aerosolization of the powder and ensuring robust secondary containment.

Physicochemical Data & Hazard Classification

Understanding the physical state of the chemical is essential for selecting appropriate containment vessels. Below is a summary of the quantitative data relevant to its disposal[1].

ParameterValue / DescriptionOperational Impact for Disposal
CAS Number 24173-43-1Required for EPA/RCRA waste profiling.
Molecular Formula C15H15NO2Indicates NOx generation upon incineration.
Molecular Weight 241.29 g/mol High molecular weight; settles quickly but can form fine dust.
Appearance White to Orange/Green powderVisual indicator for spill decontamination validation.
Melting Point 188.0 to 192.0 °CRemains a solid at all standard laboratory temperatures.
Hazard Statements P264, P302+P352, P337+P313Mandates nitrile gloves and eye protection during waste handling.

Waste Segregation Workflow

Proper segregation at the point of generation prevents dangerous chemical incompatibilities and avoids the exponential costs associated with mixing non-halogenated and halogenated waste streams[2].

WasteWorkflow Start Waste Generation: 5-Methyl-2-(p-tolylamino)benzoic acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid SolidPack Double-bag in compatible PE bags Solid->SolidPack LiquidCheck Halogenated Solvent? Liquid->LiquidCheck Incineration High-Temp Incineration (with NOx Scrubbing) SolidPack->Incineration LiqHal Halogenated Waste Stream LiquidCheck->LiqHal Yes LiqNonHal Non-Halogenated Organic Stream LiquidCheck->LiqNonHal No LiqHal->Incineration LiqNonHal->Incineration

Decision tree for the segregation and disposal of 5-Methyl-2-(p-tolylamino)benzoic acid waste.

Standard Operating Procedures (SOPs) for Disposal

The following protocols are designed as self-validating systems, ensuring that every step can be verified for safety and compliance before proceeding to the next.

SOP 1: Solid Waste Containment (Pure Powder/Crystals)
  • Step 1: Primary Containment. Transfer residual powder into a compatible polyethylene (PE) waste bag or a high-density polyethylene (HDPE) solid waste container.

    • Causality: 5-Methyl-2-(p-tolylamino)benzoic acid is a fine crystalline powder. PE/HDPE prevents moisture ingress and static buildup, drastically reducing the risk of aerosolization[1].

  • Step 2: Secondary Containment (Double-Bagging). Place the primary bag into a secondary PE bag and seal it using a gooseneck tie.

    • Causality: Double-bagging provides a failsafe against puncture, protecting downstream waste handlers from dermal exposure (GHS Category 2 Skin Irritant)[1].

  • Step 3: Labeling. Affix a standard Hazardous Waste label. Explicitly mark the contents as "Non-Halogenated Organic Solid Waste - Irritant".

  • Validation Check: Wipe the exterior of the sealed secondary container with a dry, dark-colored microfiber cloth. If the cloth remains completely clean, the primary and secondary containments are validated as secure.

SOP 2: Liquid Waste Segregation (Dissolved Mixtures)
  • Step 1: Solvent Compatibility Assessment. Determine if the solvent used to dissolve the compound is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, Methanol).

    • Causality: Mixing non-halogenated waste with halogenated streams requires the entire mixture to be treated as halogenated. Halogenated waste mandates specialized high-temperature incineration to prevent the formation of highly toxic dioxins, significantly increasing regulatory scrutiny and disposal costs[2].

  • Step 2: Transfer to Satellite Accumulation Area (SAA). Pour the liquid waste into the designated, chemically compatible SAA liquid waste carboy.

    • Causality: EPA Subpart K regulations require waste to be accumulated at or near the point of generation, under the direct control of the operator, to prevent laboratory cross-contamination[3].

  • Step 3: Cap and Vent. Ensure the container is closed with a pressure-relieving vented cap.

    • Causality: Vented caps prevent dangerous pressure buildup resulting from solvent vapor expansion or unintended exothermic reactions[4].

  • Validation Check: Inspect the SAA log. Verify that the container volume is below 90% capacity and that the accumulation start date does not exceed the 6-month regulatory limit, validating RCRA compliance[3].

SOP 3: Spill Response & Decontamination
  • Step 1: Isolate and Don PPE. Evacuate non-essential personnel. Don heavy-duty nitrile gloves, safety goggles, and a fluid-resistant lab coat[1].

  • Step 2: Solid Containment (Dry Spill). Use a dedicated HEPA-filtered vacuum or a wet-wipe method (dampening a paper towel with water or isopropanol) to collect the powder. Do NOT dry sweep.

    • Causality: Dry sweeping aerosolizes the irritant powder, leading to potential respiratory exposure and wider surface contamination across the laboratory.

  • Step 3: Surface Decontamination. Wipe the affected area with a polar organic solvent in which the compound is soluble (e.g., isopropanol), followed by a thorough wash with standard laboratory soap and water[1].

  • Validation Check: Perform a final wipe of the area with a clean, solvent-dampened white cloth. Visual inspection should confirm the absolute absence of any white, orange, or green crystalline residue[1].

Regulatory Compliance & Environmental Grounding

Under the Resource Conservation and Recovery Act (RCRA), 5-Methyl-2-(p-tolylamino)benzoic acid must be evaluated for characteristic waste properties[5]. While the pure solid does not typically meet the criteria for Ignitability (D001) or Corrosivity (D002), its biological activity and irritant properties necessitate disposal via high-temperature incineration rather than landfilling[5].

Laboratories must ensure their licensed waste disposal vendor utilizes flue gas desulfurization and selective catalytic reduction (SCR) technologies. Because the thermal destruction of the diarylamine group generates regulated nitrogen oxide emissions, standard open-air burning or municipal incineration is strictly prohibited under EPA guidelines.

References

  • 5-Methyl-2-(p-tolylamino)benzoic Acid 24173-43-1 - TCI Chemicals. TCI Chemicals.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • Identification and Listing of Hazardous Waste. US EPA.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.

Sources

Personal protective equipment for handling 5-Methyl-2-(p-tolylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides essential safety, operational, and logistical protocols for handling 5-Methyl-2-(p-tolylamino)benzoic acid . Designed for researchers and drug development professionals, this document synthesizes regulatory safety data with field-proven laboratory mechanics to ensure uncompromising safety and operational efficiency.

Executive Summary & Mechanistic Hazard Profile

5-Methyl-2-(p-tolylamino)benzoic acid is an unnatural amino acid derivative and a substituted N-aryl anthranilic acid . It is primarily utilized as a building block in pharmaceutical development and peptide chemistry.

Handling this compound requires strict adherence to safety protocols due to two primary mechanistic hazards:

  • Physicochemical Irritation: As a lipophilic organic acid, the p-tolyl group enhances the molecule's ability to penetrate the lipid bilayers of the skin and ocular mucosa. Once partitioned into the tissue, the benzoic acid moiety causes localized pH shifts, resulting in acute irritation (GHS Classification: Skin Irrit. 2, Eye Irrit. 2) .

  • Pharmacological Homology: Structurally, this compound shares the core scaffold of fenamate non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid. Accidental systemic absorption via inhalation of aerosolized powder may lead to unintended off-target pharmacological effects, including cyclooxygenase (COX) inhibition.

Table 1: Chemical & Physical Properties

PropertySpecification / Value
Chemical Name 5-Methyl-2-(p-tolylamino)benzoic acid
CAS Registry Number 24173-43-1
Molecular Formula

Molecular Weight 241.29 g/mol
Appearance White to orange/green crystalline powder
Melting Point 188.0 °C to 192.0 °C
Primary Hazards Skin Irritation (H315), Eye Irritation (H319)

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption and inhalation, the following self-validating PPE system must be employed. Every piece of equipment is selected based on the specific physicochemical vulnerabilities of the compound.

Table 2: PPE Specifications & Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Gloves Nitrile (Min. 0.11 mm thickness)Provides a sufficient mechanical barrier against dry powder. Critical Note: If handling the compound in organic solvents (e.g., DMSO, DMF), double-gloving or switching to butyl rubber is required. Solvents act as permeation enhancers, carrying the lipophilic solute directly through standard nitrile.
Eye Protection Tight-fitting chemical safety gogglesPrevents the ingress of aerosolized crystalline particulates, which cause severe, localized pH-driven ocular irritation. Standard safety glasses with side shields are insufficient against airborne powders.
Respiratory N95 / P100 Particulate RespiratorMandatory if engineering controls (VBE/Fume Hood) fail or during spill cleanup. Prevents the inhalation of potentially pharmacologically active anthranilic acid analogs.
Body Flame-retardant lab coat with knit cuffsKnit cuffs create a seal at the wrist, preventing the electrostatically charged powder from migrating up the forearm via static cling.

Operational Workflow & Handling Protocol

Fine organic powders like 5-Methyl-2-(p-tolylamino)benzoic acid hold electrostatic charges that cause sudden aerosolization when approached with standard metal laboratory tools. The following protocol is designed to neutralize this risk.

G N1 Risk Assessment & PPE Verification N2 Ventilated Enclosure (Fume Hood / VBE) N1->N2 N3 Weighing & Transfer (Anti-static tools) N2->N3 N4 Solution Preparation (Sealed Vials) N3->N4 N5 Spill Event N3->N5 Accidental Release N7 Waste Segregation (Halogen-Free Organic) N4->N7 N6 Decontamination (Alkaline Wash) N5->N6 N6->N7

Workflow for safe handling, transfer, and disposal of 5-Methyl-2-(p-tolylamino)benzoic acid.

Protocol 1: Precision Weighing and Transfer
  • Environmental Prep: Ensure the Ventilated Balance Enclosure (VBE) or fume hood is operating with a face velocity of 60–100 fpm. Do not handle this powder on an open bench.

  • Static Mitigation: Pass a zero-volt anti-static ionizer over the weigh boat and the sealed chemical bottle. Causality: Neutralizing surface charges prevents the crystalline powder from repelling the spatula and aerosolizing into the breathing zone.

  • Transfer: Using a static-dissipative (polypropylene or PTFE-coated) micro-spatula, transfer the required mass into the weigh boat.

  • Containment: Transfer the weighed powder into the destination vial and cap it before removing it from the VBE. If preparing a stock solution, inject the solvent (e.g., DMSO) via a syringe through a septum to maintain a closed system.

Spill Response & Targeted Decontamination

Standard water or dry-wiping is ineffective and dangerous for this compound. Because it is a lipophilic organic acid, it is poorly soluble in neutral water.

Protocol 2: Alkaline Decontamination
  • Containment: Do not sweep dry powder. Sweeping generates hazardous aerosols.

  • Chemical Neutralization: Gently cover the spilled powder with absorbent paper towels. Carefully saturate the towels with a 5% Sodium Carbonate (

    
    ) or dilute Sodium Bicarbonate (
    
    
    
    ) solution.
    • Causality: The alkaline solution deprotonates the benzoic acid moiety, rapidly converting the lipophilic powder into a highly water-soluble sodium salt. This ensures the chemical is dissolved and extracted into the towel rather than merely smeared across the benchtop.

  • Extraction: Wipe the area inward from the edges to prevent spreading the contamination footprint.

  • Final Polish: Spray the decontaminated area with 70% Ethanol to dissolve any residual unreacted organic residues, then wipe dry.

Waste Disposal Plan

Proper segregation is critical to comply with environmental regulations and prevent incompatible chemical reactions in waste streams.

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, paper towels from spill cleanup) must be placed in a heavy-duty, puncture-resistant bag, sealed, and clearly labeled as "Hazardous Solid Waste - Substituted Benzoic Acid / Toxic" .

  • Liquid Waste: Solutions containing 5-Methyl-2-(p-tolylamino)benzoic acid dissolved in standard organic solvents (e.g., DMSO, Methanol, DMF) must be collected in compatible High-Density Polyethylene (HDPE) carboys designated strictly for "Non-Halogenated Organic Waste" . Note: If dissolved in Dichloromethane (DCM) or Chloroform, the waste must be redirected to the "Halogenated Organic Waste" stream.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(p-tolylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(p-tolylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.